2-Methyl-1,3-benzoxazole-4-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFROEIZTMRFRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171861-87-3 | |
| Record name | 2-methyl-1,3-benzoxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-1,3-benzoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,3-benzoxazole-4-carboxylic acid is a heterocyclic organic compound featuring a benzoxazole core. The benzoxazole moiety, a fusion of benzene and oxazole rings, is a significant scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2][3] This guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of this compound, drawing upon available data and general knowledge of the benzoxazole class of compounds. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document aims to provide a valuable resource for researchers by presenting predicted properties, generalized synthetic approaches, and expected analytical characteristics.
Molecular Structure and Chemical Properties
The molecular structure of this compound consists of a central benzoxazole ring system with a methyl group substituted at the 2-position and a carboxylic acid group at the 4-position.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 171861-87-3 | --INVALID-LINK-- |
| Molecular Formula | C₉H₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 177.16 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 353.5±15.0 °C at 760 mmHg | Guidechem |
| Predicted Flash Point | 167.6±20.4 °C | Guidechem |
| Predicted Density | 1.4±0.1 g/cm³ | Guidechem |
| Predicted pKa | 3.63±0.10 | Guidechem |
| Predicted LogP | 1.83 | Guidechem |
Synthesis and Characterization
General Synthesis Approach
The synthesis of 2-substituted benzoxazoles, including carboxylic acid derivatives, typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[4][5] A general and efficient one-pot synthesis often utilizes a dehydrating agent or catalyst to facilitate the cyclization reaction. Microwave-assisted synthesis has also been shown to be an effective method for the rapid and high-yield production of benzoxazoles.[4]
Generalized Synthesis Workflow:
Caption: A generalized experimental workflow for the synthesis of 2-methyl-1,3-benzoxazole derivatives.
Illustrative Experimental Protocol (for a related compound)
As a specific protocol for this compound is not available, the following is a representative procedure for the synthesis of a 2-methylbenzoxazole derivative, which can be adapted by a skilled chemist.
Synthesis of 2-Methylbenzoxazole from o-Nitrophenyl acetate:
-
An autoclave is charged with 18.1 g of o-nitrophenyl acetate, 2.50 g of 5% palladium-on-carbon, 0.50 g of ferric chloride, 25 ml of acetic anhydride, and 75 ml of acetic acid.[6]
-
The autoclave is purged with nitrogen and then pressurized to 5,000 psig with carbon monoxide.[6]
-
The reaction mixture is heated at 190°C for 5 hours.[6]
-
After the reaction, the catalyst is separated by filtration and washed with acetone.[6]
-
The solvents are evaporated, and the remaining oil is dissolved in ether.[6]
-
The ether solution is washed with aqueous sodium bicarbonate and water.[6]
-
After evaporating the ether, the crude product is distilled to obtain 2-methylbenzoxazole.[6]
Note: This protocol is for a related compound and would require significant modification for the synthesis of the title compound, likely starting from 2-amino-3-hydroxybenzoic acid and a suitable acetylating agent.
Spectroscopic Characterization (Expected)
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its functional groups.
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons on the benzene ring (δ 7.0-8.5 ppm).- Methyl protons (singlet, δ ~2.5 ppm).- Carboxylic acid proton (broad singlet, δ >10 ppm). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (δ ~165-185 ppm).- Aromatic carbons (δ ~110-150 ppm).- Methyl carbon (δ ~15-25 ppm).- C2 carbon of the oxazole ring (δ ~160-170 ppm). |
| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C=N stretch of the oxazole ring (~1650 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).- C-O stretches (~1200-1300 cm⁻¹). |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 177.04.- Fragments corresponding to the loss of -COOH (m/z = 132.05) and other characteristic fragments. |
Biological Activity and Drug Development Potential
The benzoxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic properties.[1][2][3] The specific biological profile of this compound has not been reported. However, based on the activities of related compounds, it could be a candidate for screening in various therapeutic areas.
Potential Signaling Pathways to Investigate:
Given the known activities of benzoxazole derivatives, several signaling pathways could be relevant for investigation. For instance, some benzoxazole compounds have been shown to inhibit enzymes like cyclooxygenase (COX) or kinases involved in cancer cell proliferation.
Hypothetical Signaling Pathway Modulation:
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a benzoxazole derivative on a key enzyme in a cancer cell.
Experimental Workflow for Biological Activity Screening:
A typical workflow for assessing the biological activity of a novel compound like this compound would involve a series of in vitro and potentially in vivo assays.
Generalized Biological Screening Workflow:
Caption: A generalized workflow for the screening and development of a novel bioactive compound.
Conclusion
This compound is a compound of interest due to its core benzoxazole structure, which is associated with a wide range of pharmacological activities. While specific experimental data for this molecule is currently scarce in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and potential for further investigation. Researchers in drug discovery and medicinal chemistry may find this compound to be a valuable building block or a starting point for the development of novel therapeutic agents. Further research is warranted to synthesize and characterize this compound and to explore its biological activities in detail.
References
In-Depth Technical Guide: Physical Properties of 2-Methyl-1,3-benzoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Methyl-1,3-benzoxazole-4-carboxylic acid (CAS No: 171861-87-3). The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical characteristics. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a schematic for its synthesis.
Core Physical Properties
| Physical Property | Value | Source (Notes) |
| Molecular Formula | C₉H₇NO₃ | (Calculated) |
| Molecular Weight | 177.16 g/mol | [1][2] |
| Melting Point | Not available | |
| Boiling Point | 353.5 ± 15.0 °C at 760 mmHg | (Predicted) |
| Density | 1.4 ± 0.1 g/cm³ | (Predicted) |
| Solubility | Not available | |
| pKa | Not available |
Experimental Protocols for Physical Property Determination
While specific experimental data for this compound is limited, the following are detailed, standard methodologies for determining the key physical properties of solid organic carboxylic acids.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.[3][4][5]
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.[3][6]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[2][3]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[2][3][5] For a pure compound, this range should be narrow (0.5-2 °C).[3]
Solubility Determination
Aqueous solubility is a critical parameter for drug development, influencing bioavailability and formulation. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[7][8][9]
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[7][10] The use of an excess of the solid is crucial to ensure that a saturated solution is formed.[7]
-
Equilibration: The vial is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and the solution.[8][10]
-
Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered (e.g., through a 0.22 µm syringe filter) or centrifuged to remove all solid particles.[10]
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] A calibration curve prepared with known concentrations of the compound is used for quantification.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its behavior in different pH environments, such as the gastrointestinal tract. Potentiometric titration is a precise method for pKa determination.[11][12][13]
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like water-methanol or water-DMSO if aqueous solubility is low, to create a solution of known concentration.[11]
-
Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.[13]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[11][13] After each addition, the solution is allowed to equilibrate, and the pH is recorded.[11]
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized. This point corresponds to the inflection point of the titration curve.[11][13]
Synthesis Workflow
The synthesis of 2-substituted benzoxazoles, such as this compound, is commonly achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][14][15] This process typically involves a cyclization reaction, which can be promoted by heat or acid catalysis.
Caption: General synthesis of 2-substituted benzoxazoles.
This guide serves as a foundational resource for understanding the physical properties of this compound. For definitive values, experimental determination using the outlined protocols is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Benzoxazole synthesis [organic-chemistry.org]
- 15. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
An In-depth Technical Guide to 2-Methyl-1,3-benzoxazole-4-carboxylic acid: Synthesis, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzoxazole-4-carboxylic acid, a heterocyclic compound belonging to the versatile benzoxazole family. While the specific discovery and detailed history of this particular isomer are not extensively documented in publicly available literature, this document consolidates its known chemical properties, outlines relevant synthetic methodologies based on established benzoxazole chemistry, and discusses the broader biological significance of the benzoxazole scaffold.
Introduction to the Benzoxazole Core
Benzoxazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a benzene ring and an oxazole ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in a wide array of pharmacologically active compounds and functional materials. The benzoxazole nucleus is considered a "privileged scaffold" as its derivatives are known to interact with various biological targets, exhibiting a broad spectrum of activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2] this compound is a specific derivative that incorporates a methyl group at the 2-position and a carboxylic acid group at the 4-position of the benzoxazole core, suggesting its potential as a building block in the synthesis of more complex bioactive molecules.
Physicochemical Properties
Quantitative data for this compound is available from chemical suppliers. For comparative purposes, the properties of its isomers, the 5-carboxylic acid and 6-carboxylic acid derivatives, are also presented.
| Property | This compound | 2-Methyl-1,3-benzoxazole-5-carboxylic acid | 2-Methyl-1,3-benzoxazole-6-carboxylic acid |
| CAS Number | 171861-87-3[3] | 90322-32-0[4] | Not explicitly found |
| Molecular Formula | C₉H₇NO₃ | C₉H₇NO₃[5] | C₉H₇NO₃[6] |
| Molecular Weight | 177.16 g/mol [3][7] | 177.16 g/mol [5] | 177.16 g/mol [6] |
| Purity | ≥95%[3][7] | 98%[5] | Not specified |
| Appearance | Solid[6] | White solid[4] | Solid[6] |
Synthesis of this compound
The specific, peer-reviewed synthesis of this compound is not detailed in the available search results. However, the general and well-established methods for synthesizing 2-substituted benzoxazoles can be applied. The most common and direct approach involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[8][9] For the target molecule, this would involve the reaction of 2-amino-3-hydroxybenzoic acid with an acetic acid equivalent.
A general workflow for the synthesis of 2-substituted benzoxazoles is depicted below:
The following protocol is a representative procedure for the synthesis of a 2-methyl-benzoxazole carboxylic acid derivative based on general methods. This can be adapted for the synthesis of this compound using 2-amino-3-hydroxybenzoic acid and acetic anhydride.
Objective: To synthesize this compound.
Materials:
-
2-amino-3-hydroxybenzoic acid
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or Methanesulfonic acid (MsOH) as a catalyst
-
Sodium bicarbonate (aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 1 equivalent of 2-amino-3-hydroxybenzoic acid with 1.2 equivalents of acetic anhydride.
-
Add a catalytic amount of polyphosphoric acid or methanesulfonic acid to the mixture.
-
Heat the reaction mixture to 120-140°C with constant stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Biological Activities and Potential Applications
While specific biological studies on this compound are not prominent in the searched literature, the benzoxazole scaffold is associated with a wide range of pharmacological activities.[1] Derivatives of benzoxazole have been reported to possess:
-
Antimicrobial and Antifungal Activity: Many benzoxazole derivatives show potent activity against various strains of bacteria and fungi.[2][10]
-
Anti-inflammatory and Analgesic Properties: The benzoxazole nucleus is a key component in compounds exhibiting anti-inflammatory and pain-relieving effects.[2]
-
Anticancer Activity: Certain benzoxazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[11]
The presence of the carboxylic acid group at the 4-position of this compound provides a handle for further chemical modifications, making it a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications.
No specific signaling pathways involving this compound were identified in the search results. Research into the biological effects of this specific compound would be necessary to elucidate any such mechanisms.
Conclusion
This compound is a member of the medicinally important benzoxazole family. While its specific history and discovery are not well-documented, its chemical properties are known, and its synthesis can be achieved through established methods for benzoxazole formation. The broader biological activities of the benzoxazole class suggest that this compound could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to explore the specific biological profile and potential applications of this particular isomer.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jocpr.com [jocpr.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLIC ACID | 90322-32-0 [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Positional Isomers of 2-Methyl-1,3-benzoxazole-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known positional isomers of 2-Methyl-1,3-benzoxazole-carboxylic acid. The document details their chemical structure, available physicochemical properties, and synthesis methodologies. While specific biological activities for these particular isomers are not extensively documented in current literature, this guide will discuss the broader pharmacological context of the benzoxazole scaffold, offering potential avenues for future research and drug discovery.
Introduction to 2-Methyl-1,3-benzoxazole-carboxylic Acid Isomers
The core structure of 2-Methyl-1,3-benzoxazole-carboxylic acid is a bicyclic aromatic heterocycle. The positioning of the carboxylic acid group on the benzene ring gives rise to four distinct positional isomers:
-
2-Methyl-1,3-benzoxazole-4-carboxylic acid
-
2-Methyl-1,3-benzoxazole-5-carboxylic acid
-
2-Methyl-1,3-benzoxazole-6-carboxylic acid
-
2-Methyl-1,3-benzoxazole-7-carboxylic acid
These isomers share the same molecular formula (C₉H₇NO₃) and molecular weight (177.16 g/mol ) but differ in the substitution pattern of the carboxylic acid group, which can lead to variations in their physicochemical properties and biological activities.
In-Depth Technical Guide on the Safe Handling of 2-Methyl-1,3-benzoxazole-4-carboxylic Acid in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-1,3-benzoxazole-4-carboxylic acid (CAS 171861-87-3) is publicly available. The following guide is based on safety data for structurally similar compounds, including its isomers (5-, 6-, and 7-carboxylic acid derivatives) and related benzoxazole compounds. Researchers, scientists, and drug development professionals should handle this compound with caution and apply the principles of good laboratory practice, assuming it may have hazards similar to its related compounds until specific data becomes available.
Hazard Identification and Classification
Based on data from related benzoxazole carboxylic acids, this compound should be treated as a potentially hazardous substance. The primary anticipated hazards include irritation to the skin, eyes, and respiratory system.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement (Anticipated) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
Pictograms (Anticipated):
Signal Word (Anticipated): Warning[2]
Physical and Chemical Properties
Specific quantitative data for this compound is limited. The following table summarizes available information for the general class of compounds.
Table 2: Physical and Chemical Properties of Related Benzoxazole Carboxylic Acids
| Property | Data | Notes |
| Molecular Weight | 177.16 g/mol [3] | Calculated for C₉H₇NO₃. |
| Form | Solid, Crystalline[2] | Assumed based on isomers. |
| Appearance | White or off-white solid | Based on descriptions of related compounds. |
| Solubility | No specific data available. | Likely soluble in organic solvents. |
| Melting Point | 144 - 149 °C | Data for 5-Methylisoxazole-4-carboxylic acid, may not be representative.[2] |
| Flash Point | Not available | Should be considered combustible. |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is crucial to minimize exposure and ensure a safe laboratory environment.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles. |
| Hand | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[4] | Prevents skin contact. |
| Body | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[1] A respirator may be needed for large quantities or if dust is generated. | Minimizes inhalation of dust or aerosols. |
3.2. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[1]
-
Eye Wash Stations and Safety Showers: Ensure easy access to emergency eye wash stations and safety showers.
3.3. Handling Procedures
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Avoid inhalation of dust.[1]
-
Use non-sparking tools and minimize dust generation during handling.[6]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
3.4. Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Store away from heat and sources of ignition.[7]
Emergency Procedures
Table 4: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4] |
4.1. Accidental Release Measures
-
Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material for disposal.[1]
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
-
Specific Hazards: The compound is likely combustible and may emit toxic fumes, including carbon oxides and nitrogen oxides, under fire conditions.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Visualized Workflows and Relationships
Diagram 1: Standard Laboratory Handling Workflow
Caption: A standard workflow for handling chemical compounds in a laboratory setting.
Diagram 2: Hazard Mitigation Pathway
Caption: Logical relationship between hazards, control measures, and the desired safety outcome.
References
Methodological & Application
One-Pot Synthesis Methods for 2-Substituted Benzoxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 2-substituted benzoxazoles, a core scaffold in many biologically active compounds. The presented methods offer various advantages, including high yields, mild reaction conditions, and the use of readily available starting materials.
Introduction
2-Substituted benzoxazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. Their versatile biological profile has made them a focal point in medicinal chemistry and drug development. One-pot synthesis methodologies are particularly attractive as they offer increased efficiency, reduced waste, and simplified procedures compared to traditional multi-step approaches. This document outlines several reliable one-pot methods for the synthesis of these valuable compounds.
Data Summary of One-Pot Synthesis Methods
The following tables summarize the quantitative data for different one-pot synthetic strategies for 2-substituted benzoxazoles, allowing for easy comparison of various methodologies.
Table 1: Synthesis from 2-Aminophenols and Aldehydes
| Catalyst/Promoter | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| LAIL@MNP | Solvent-free (Sonication) | 70 | 30 min | up to 90 | [1][2] |
| Cu₂O | DMSO | Room Temp. | 2-5 h | 70-95 | [3][4] |
| TiO₂-ZrO₂ | Acetonitrile | 60 | 15-25 min | 83-93 | [4] |
| Fly Ash | Toluene | 111 | - | - | [5] |
| MTAMO / H₂O₂ | Ethanol | 50 | - | 90-96 | [3] |
LAIL@MNP: Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles MTAMO: Mesoporous titania-alumina mixed oxide
Table 2: Synthesis from 2-Aminophenols and Carboxylic Acids/Derivatives
| Catalyst/Promoter | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Methanesulfonic Acid | Carboxylic Acid | - | - | - | Excellent | [6] |
| None (Microwave) | Carboxylic Acid | Solvent-free | - | - | Good | [6] |
| Propylphosphonic Anhydride (T3P) | Carboxylic Acid | - | - | - | 56-83 | [7] |
| KF-Al₂O₃ | Acid Derivatives | Acetonitrile | Room Temp. | 45-90 min | 83-95 | [4] |
Table 3: Synthesis from 2-Aminophenols and Amides
| Promoter | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Imidazolium Chloride | DMF Derivatives | - | 140 | 6-8 h | 52-86 | [8] |
| Triflic Anhydride (Tf₂O) / 2-Fluoropyridine | Tertiary Amides | DCM | Room Temp. | 1 h | up to 95 | [9][10] |
Experimental Protocols
Protocol 1: Green Synthesis using LAIL@MNP under Sonication (from Aldehydes)
This protocol describes a solvent-free, rapid, and environmentally friendly method for synthesizing 2-substituted benzoxazoles.[1][2]
Materials:
-
2-Aminophenol (1.0 mmol, 0.109 g)
-
Substituted Benzaldehyde (1.0 mmol)
-
Imidazolium chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP) (4.0 mg)
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
In a suitable reaction vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and LAIL@MNP (4.0 mg).
-
Place the reaction mixture in an ultrasonic bath and sonicate at 70 °C for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GCMS).
-
Upon completion, add ethyl acetate (15 mL) to the reaction mixture.
-
Separate the magnetic catalyst (LAIL@MNP) from the solution using an external magnet.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis using Triflic Anhydride (Tf₂O) (from Tertiary Amides)
This method provides a rapid and high-yielding synthesis of 2-substituted benzoxazoles at room temperature.[9][10][11]
Materials:
-
Tertiary Amide (0.55 mmol)
-
2-Aminophenol (0.5 mmol)
-
2-Fluoropyridine (1.0 mmol, 97 mg)
-
Triflic Anhydride (Tf₂O) (0.6 mmol, 170 mg)
-
Dichloromethane (DCM) (1.0 mL)
-
Triethylamine (Et₃N)
-
Petroleum Ether (PE) and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
To a solution of the tertiary amide (0.55 mmol) in DCM (1.0 mL), add 2-fluoropyridine (1.0 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triflic anhydride (0.6 mmol) dropwise to the cooled solution and stir for 15 minutes.
-
Add 2-aminophenol (0.5 mmol) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 1 hour at room temperature.
-
Quench the reaction by adding triethylamine (0.5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., PE:EtOAc = 20:1) to obtain the desired 2-substituted benzoxazole.[9]
Protocol 3: Metal-Free Synthesis using Imidazolium Chloride (from DMF Derivatives)
This protocol details an economical and metal-free approach for the synthesis of 2-substituted benzoxazoles.
Materials:
-
2-Aminophenol derivative (5.5 mmol)
-
N,N-dimethylbenzamide (11 mmol)
-
Imidazolium chloride (1.65 mmol, 0.17 g, 30 mol%)
-
Dimethylacetamide (DMA) (5 mL)
-
Water
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
In a reaction flask, combine the 2-aminophenol derivative (5.5 mmol), N,N-dimethylbenzamide (11 mmol), and imidazolium chloride (1.65 mmol).
-
Add DMA (5 mL) to the mixture.
-
Heat the reaction mixture to 140 °C and stir for 6-8 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add water (15 mL) and ethyl acetate (20 mL) and stir.
-
Separate the organic layer, and dry it over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., PE/EA).
Visualizations
Synthesis from 2-Aminophenol and Aldehyde
Caption: General workflow for the synthesis of 2-substituted benzoxazoles from 2-aminophenol and an aldehyde.
Synthesis from 2-Aminophenol and Carboxylic Acid
Caption: General pathway for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and a carboxylic acid.
Synthesis from 2-Aminophenol and Tertiary Amide (Tf₂O-Promoted)
Caption: Logical workflow for the Tf₂O-promoted synthesis of 2-substituted benzoxazoles from a tertiary amide.
References
- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol for the Purification of 2-Methyl-1,3-benzoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-Methyl-1,3-benzoxazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmacologically active agents. The protocols outlined below are based on established methods for the purification of related benzoxazole derivatives and are designed to yield high-purity material suitable for downstream applications in research and drug development.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the benzoxazole scaffold in bioactive molecules. The purity of this intermediate is critical for the successful synthesis of target compounds and for obtaining reliable biological data. This application note presents two common and effective methods for its purification: recrystallization and column chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude material.
Physicochemical Data
A summary of the available physicochemical data for this compound and a related isomer is presented in Table 1. This information is crucial for designing an effective purification strategy.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Form |
| This compound | C₉H₇NO₃ | 177.16 | 171861-87-3 | Not available | Solid |
| 2-Methyloxazole-4-carboxylic acid (Isomer) | C₅H₅NO₃ | 127.10 | 23012-17-1 | 182-187 | Solid |
Note: Due to the limited availability of experimental data for the target compound, properties of a close structural isomer are provided for reference.
Experimental Protocols
Two primary methods for the purification of this compound are detailed below. The general workflow for purification is illustrated in the diagram below.
Caption: General workflow for the purification of this compound.
Method 1: Recrystallization
Recrystallization is an effective technique for purifying solid compounds and is often the method of choice for removing small amounts of impurities.[1][2] The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, acetone, or a mixture with water)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to adsorb colored impurities.[3] Heat the solution for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Method 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[4][5] This method is particularly useful for separating complex mixtures or for achieving very high purity.
Materials:
-
Crude this compound
-
Silica gel (for the stationary phase)
-
Eluent (e.g., a mixture of petroleum ether and ethyl acetate, or dichloromethane and methanol)
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. The polarity of the eluent can be gradually increased to elute compounds with different polarities.
-
Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by thin-layer chromatography (TLC).
-
Fraction Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under vacuum to obtain the purified this compound.
The logical relationship for selecting a purification method is depicted in the diagram below.
Caption: Decision-making process for selecting the appropriate purification protocol.
Data Presentation
The effectiveness of the chosen purification method should be assessed by appropriate analytical techniques. A comparison of the crude and purified material is recommended.
Table 2: Purity Assessment
| Sample | Appearance | Melting Point (°C) | Purity by HPLC (%) |
| Crude Material | Off-white to brown solid | Wide range | < 90% (example) |
| After Recrystallization | White crystalline solid | Sharp, narrow range | > 98% (example) |
| After Column Chromatography | White solid | Sharp, narrow range | > 99% (example) |
Note: The values in this table are examples and should be replaced with experimental data.
Conclusion
The protocols described in this application note provide robust methods for the purification of this compound. For simple purification from minor byproducts, recrystallization is a straightforward and efficient method. For more complex mixtures or when higher purity is required, column chromatography is the recommended approach. The choice of method should be guided by the initial purity of the crude material and the desired purity of the final product. Proper analytical characterization is essential to confirm the identity and purity of the final compound.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLIC ACID | 90322-32-0 [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
Application Notes: 2-Methyl-1,3-benzoxazole-4-carboxylic acid as a Versatile Building Block in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methyl-1,3-benzoxazole-4-carboxylic acid as a key building block in organic synthesis, with a particular focus on the development of potent enzyme inhibitors for therapeutic applications.
Introduction
This compound is a heterocyclic carboxylic acid containing the benzoxazole scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The benzoxazole ring system is known to interact with various biological targets, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The carboxylic acid functionality at the 4-position provides a versatile handle for synthetic modifications, allowing for the facile introduction of diverse functionalities through amide bond formation, esterification, and other transformations. This enables the generation of large libraries of compounds for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs.
Application in the Synthesis of VEGFR-2 Inhibitors
A significant application of benzoxazole-based building blocks is in the development of inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1][2][3][4][5] Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, as tumors require a dedicated blood supply for growth and metastasis.[6][7][8] Therefore, inhibiting VEGFR-2 is a validated and effective strategy in cancer therapy.
Derivatives of this compound can be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and downstream signaling. The general structure of such inhibitors often consists of the benzoxazole core, which can form key hydrogen bonding interactions within the hinge region of the kinase, and a variety of substituents appended to the carboxylic acid group that can occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity.
Key Synthetic Transformations and Protocols
The carboxylic acid group of this compound is readily amenable to a variety of chemical transformations. The two most common and synthetically useful reactions are amide bond formation and esterification.
Amide Bond Formation via HATU Coupling
Amide coupling reactions are fundamental in medicinal chemistry for linking molecular fragments. The use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for the synthesis of amides from carboxylic acids and amines.
Experimental Protocol: General Procedure for HATU-mediated Amide Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) is added HATU (1.2 eq.) and N,N-diisopropylethylamine (DIPEA, 3.0 eq.).
-
Activation: The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: The desired amine (1.1 eq.) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-16 hours).
-
Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.
Table 1: Representative Amide Coupling Reactions
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Aniline | N-phenyl-2-methyl-1,3-benzoxazole-4-carboxamide | 4 | 85 |
| 2 | Benzylamine | N-benzyl-2-methyl-1,3-benzoxazole-4-carboxamide | 3 | 92 |
| 3 | Morpholine | (2-Methyl-1,3-benzoxazol-4-yl)(morpholino)methanone | 2 | 95 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-methyl-1,3-benzoxazole-4-carboxamide | 5 | 88 |
Note: The yields presented are hypothetical and representative for this type of reaction.
Esterification via Fischer Esterification
Esterification is another key transformation for modifying the carboxylic acid group, which can alter the pharmacokinetic properties of a molecule, such as its solubility and cell permeability. The Fischer esterification provides a straightforward method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.
Experimental Protocol: General Procedure for Fischer Esterification
-
Reaction Setup: A solution of this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol; used as solvent) is prepared.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 5-10 mol%), is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is then purified by flash column chromatography or recrystallization.
Table 2: Representative Esterification Reactions
| Entry | Alcohol | Product | Reaction Time (h) | Yield (%) |
| 1 | Methanol | Methyl 2-methyl-1,3-benzoxazole-4-carboxylate | 6 | 90 |
| 2 | Ethanol | Ethyl 2-methyl-1,3-benzoxazole-4-carboxylate | 8 | 88 |
| 3 | Isopropanol | Isopropyl 2-methyl-1,3-benzoxazole-4-carboxylate | 12 | 82 |
Note: The yields presented are hypothetical and representative for this type of reaction.
Visualization of Synthetic and Biological Pathways
To facilitate a deeper understanding of the synthetic utility and biological relevance of this compound, the following diagrams illustrate a typical synthetic workflow and the targeted biological signaling pathway.
Caption: Synthetic workflow for the derivatization of this compound.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by benzoxazole derivatives.[1][5]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its straightforward derivatization via standard synthetic methodologies, such as amide coupling and esterification, allows for the rapid generation of compound libraries for screening and lead optimization. The demonstrated potential of benzoxazole derivatives as VEGFR-2 inhibitors highlights the importance of this scaffold in the development of targeted cancer therapeutics. The protocols and information provided herein serve as a guide for researchers in the fields of organic synthesis and drug discovery to effectively utilize this promising chemical entity in their research endeavors.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Developing Antimicrobial Agents from Benzoxazole Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzoxazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties.[1][2] The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents, and the benzoxazole scaffold serves as a promising starting point for the development of new therapeutics.[3][4] This document provides an overview of the key protocols and data considerations for researchers engaged in the synthesis and evaluation of benzoxazole carboxylic acid derivatives as potential antimicrobial agents.
Experimental Protocols
Protocol 1: General Synthesis of 2,5-Disubstituted Benzoxazole Derivatives
This protocol outlines a common method for synthesizing benzoxazole derivatives, which typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[1][5]
Materials:
-
Substituted 2-aminophenol
-
Appropriate carboxylic acid or aromatic aldehyde
-
Polyphosphoric acid (PPA) or other catalysts (e.g., acetic acid)[6][7]
-
Ethanol or Methanol
-
Hydrazine Hydrate (for hydrazide derivatives)[6]
-
Standard laboratory glassware for reflux and filtration
-
Thin Layer Chromatography (TLC) plates
-
Purification apparatus (e.g., recrystallization setup, column chromatography)
Procedure:
-
Condensation: In a round-bottom flask, combine the selected 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.1 mmol).
-
Catalysis: Add a catalyst such as polyphosphoric acid or a few drops of a dehydrating agent like acetic acid.[6]
-
Reaction: Heat the mixture under reflux for a period ranging from 1 to 6 hours. The reaction progress should be monitored using TLC.[6]
-
Work-up: After completion, cool the reaction mixture to room temperature. If using PPA, pour the mixture over crushed ice to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.[6]
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the final benzoxazole derivative.[6]
-
Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[5][8]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing
This protocol describes two standard methods for evaluating the antimicrobial efficacy of synthesized compounds: the agar diffusion method for initial screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
2.1 Agar Diffusion Method This method provides a qualitative assessment of antimicrobial activity.[9]
Materials:
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[7][9]
-
Nutrient Agar or appropriate growth medium
-
Sterile Petri dishes
-
Sterile filter paper discs
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control[5]
-
Incubator
Procedure:
-
Prepare Plates: Pour molten sterile agar into Petri dishes and allow them to solidify.
-
Inoculate: Prepare a microbial suspension of a specific turbidity (e.g., 0.5 McFarland standard) and evenly spread it onto the surface of the agar plates.
-
Apply Discs: Impregnate sterile filter paper discs with a known concentration of the synthesized compound (e.g., 25 µg/mL).[9] Place the discs onto the inoculated agar surface.
-
Controls: Place a disc with the standard antibiotic (positive control) and a disc with the solvent alone (negative control) on the same plate.
-
Incubate: Incubate the plates at 37°C for 24 hours (for bacteria) or at a suitable temperature for 48-72 hours (for fungi).
-
Measure: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
2.2 Broth Microdilution Method (MIC Determination) This method quantifies the lowest concentration of an agent that inhibits visible microbial growth.[9][10]
Materials:
-
96-well microtiter plates
-
Microbial strains
-
Nutrient Broth or appropriate liquid growth medium
-
Synthesized compounds
-
Standard antibiotic
-
Spectrophotometer or plate reader (optional, for OD reading)
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the synthesized compounds in the wells of a 96-well plate using nutrient broth. Concentrations may range from 0.5 to 512 µg/mL.[9][10]
-
Inoculation: Add a standardized inoculum of the microbial strain (e.g., 10^6 cells/mL) to each well.[9]
-
Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the optical density (OD) at 620 nm.[9]
Protocol 3: Mechanism of Action - DNA Gyrase Inhibition Assay
Molecular docking studies suggest that DNA gyrase is a potential target for benzoxazole derivatives.[9][11][12] This protocol outlines a general method to assess the inhibition of this enzyme.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified bacterial DNA gyrase enzyme
-
ATP (Adenosine Triphosphate)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, etc.)
-
Synthesized compounds
-
Positive control inhibitor (e.g., Ciprofloxacin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, supercoiled DNA, and the synthesized benzoxazole compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding DNA gyrase to the mixture.
-
ATP Addition: Add ATP to the reaction to start the supercoiling relaxation process.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding a stop solution (e.g., SDS/proteinase K).
-
Analysis: Analyze the DNA topoisomers by running the samples on an agarose gel.
-
Visualization: Stain the gel with a DNA-binding dye and visualize it under UV light. Inhibition of DNA gyrase activity is indicated by the persistence of the supercoiled DNA form, as the enzyme is prevented from relaxing it into its open-circular form.
Data Presentation and Structure-Activity Relationship (SAR)
A systematic analysis of how chemical structure affects biological activity is crucial for rational drug design. For benzoxazole carboxylic acids, substitutions at various positions on the benzoxazole ring system significantly influence their antimicrobial potency.
Table 1: Antimicrobial Activity (MIC) of Representative Benzoxazole Derivatives
| Compound ID | R Group (at position 2) | Target Organism | MIC (µg/mL) | Reference |
| 2b | Hydrophobic aromatic tie | Bacillus subtilis | 0.098 | [13] |
| 2b | Hydrophobic aromatic tie | Various Bacteria | 0.098 - 0.78 | [13] |
| 5c | Not Specified | Bacillus subtilis | 3.12 | [7] |
| 5e | Not Specified | Bacillus subtilis | 3.12 | [7] |
| Series 3-12 | p-substituted-benzyl | E. faecalis (clinical isolate) | 32 | [10] |
| Series 3-12 | p-substituted-benzyl | P. aeruginosa (clinical isolate) | 64 | [10] |
| General | Various | General Bacteria/Fungi | 32 - 256 | [10] |
Key Structure-Activity Relationship (SAR) Insights:
-
Methylene Bridge: Benzoxazole derivatives lacking a methylene bridge between the oxazole and a phenyl ring at position 2 tend to be more active.[3][11]
-
Substituents: The presence of electron-withdrawing or electron-releasing groups at different positions can enhance antimicrobial effects.[14]
-
Hydrophobicity: Compounds bearing a hydrophobic aromatic group can exhibit potent activity against a broad spectrum of bacteria.[13] For example, compound 2b, with a hydrophobic tie, was highly active against all bacteria tested, with MIC values as low as 0.098 µg/mL.[13]
-
Position 5: This position is often considered critical for influencing the intensity of biological activity.[2]
Visualized Workflows and Pathways
Diagram 1: Experimental Workflow
Caption: Workflow for developing benzoxazole antimicrobial agents.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: Key SAR principles for benzoxazole antimicrobial activity.
Diagram 3: Proposed Mechanism of Action
Caption: Inhibition of DNA gyrase by benzoxazole derivatives.
Conclusion Benzoxazole carboxylic acids are a valuable scaffold for the discovery of new antimicrobial agents. The protocols and data presented here provide a framework for the synthesis, evaluation, and optimization of these compounds. By systematically applying these methodologies and analyzing structure-activity relationships, researchers can advance the development of novel benzoxazoles to combat the growing threat of infectious diseases. Future work should focus on optimizing lead compounds for improved potency and favorable pharmacokinetic profiles.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives | Bentham Science [eurekaselect.com]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 6. ijpbs.com [ijpbs.com]
- 7. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methyl-1,3-benzoxazole-4-carboxylic acid as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, photophysical properties, and potential applications of 2-Methyl-1,3-benzoxazole-4-carboxylic acid as a fluorescent probe. The protocols outlined below are based on established methodologies for analogous benzoxazole derivatives and serve as a guide for utilizing this compound in various research and development settings.
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Their rigid, planar structure and extended π-conjugation system often lead to strong fluorescence, making them excellent candidates for the development of fluorescent probes. These probes are instrumental in detecting and quantifying various analytes such as metal ions and pH changes, and for cellular imaging. This compound, a member of this family, holds promise as a versatile fluorescent probe for a range of applications.
Physicochemical and Photophysical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes representative photophysical properties based on data from structurally similar benzoxazole-based fluorescent probes. These values provide a foundational dataset for initiating experimental work.
| Property | Representative Value | Solvent/Conditions |
| Molecular Formula | C₉H₇NO₃ | - |
| Molecular Weight | 177.16 g/mol | - |
| Appearance | White to off-white solid | - |
| Excitation Wavelength (λex) | ~350 - 380 nm | Methanol |
| Emission Wavelength (λem) | ~400 - 450 nm | Methanol |
| Stokes Shift | ~50 - 70 nm | Methanol |
| Quantum Yield (ΦF) | 0.2 - 0.6 | Varies with solvent and analyte binding |
| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | Methanol |
Synthesis Protocol
The synthesis of this compound can be achieved through the condensation of 2-amino-3-hydroxybenzoic acid with an appropriate acetylating agent, followed by cyclization. A general, well-established one-pot synthesis method for 2-substituted benzoxazoles from carboxylic acids is presented below.[1][2]
Materials:
-
2-Amino-3-hydroxybenzoic acid
-
Acetic anhydride or Acetyl chloride
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Toluene or other high-boiling point solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-hydroxybenzoic acid (1 equivalent) in toluene.
-
Add acetic anhydride (1.2 equivalents) to the solution.
-
Add polyphosphoric acid (as catalyst and dehydrating agent) to the reaction mixture.
-
Heat the mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Application: Fluorescent Detection of Metal Ions
Benzoxazole derivatives are known to act as chemosensors for various metal ions. The carboxylic acid and the nitrogen and oxygen atoms of the benzoxazole moiety can act as a binding site for metal ions. This interaction often leads to a change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, which can be used for detection.
Principle of Detection
The fluorescence of this compound can be quenched or enhanced upon binding to specific metal ions. For instance, paramagnetic metal ions like Cu²⁺ and Fe³⁺ often cause fluorescence quenching due to electron or energy transfer processes.[3] In contrast, diamagnetic ions like Zn²⁺ and Cd²⁺ can sometimes lead to fluorescence enhancement by promoting a more rigid and planar conformation of the probe, a phenomenon known as chelation-enhanced fluorescence (CHEF).[4]
Experimental Protocol for Metal Ion Detection
This protocol describes a general procedure for testing the response of this compound to various metal ions.
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO or Methanol).
-
Stock solutions of various metal salts (e.g., 10 mM in deionized water), such as FeCl₃, CuCl₂, ZnCl₂, CdCl₂, NiCl₂, CoCl₂, etc.
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution from the stock solution.
-
Fluorescence Measurement:
-
Pipette 2 mL of the probe working solution into a quartz cuvette.
-
Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum by exciting at the predetermined λex (e.g., 365 nm).
-
-
Titration with Metal Ions:
-
Add small aliquots (e.g., 2 µL) of a metal ion stock solution to the cuvette containing the probe.
-
After each addition, mix the solution gently and allow it to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum.
-
Continue this process until a plateau in fluorescence intensity is reached or no further change is observed.
-
-
Selectivity Test: Repeat the measurement with a range of different metal ions to assess the selectivity of the probe.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
-
Representative Quantitative Data for Metal Ion Sensing
The following table presents hypothetical yet realistic data for the fluorescence response of a benzoxazole-based probe to different metal ions.
| Metal Ion | Fluorescence Change | Limit of Detection (LOD) | Binding Stoichiometry (Probe:Metal) |
| Fe³⁺ | Quenching | ~1 µM | 1:1 |
| Cu²⁺ | Quenching | ~2 µM | 1:1 |
| Zn²⁺ | Enhancement | ~0.5 µM | 1:1 |
| Cd²⁺ | Enhancement | ~0.8 µM | 1:1 |
| Ni²⁺ | No significant change | - | - |
| Co²⁺ | No significant change | - | - |
Application: Fluorescent pH Probe
The carboxylic acid and the benzoxazole nitrogen of this compound can undergo protonation/deprotonation depending on the pH of the medium. This can alter the electronic structure and, consequently, the fluorescence properties of the molecule, making it a potential pH indicator.
Principle of pH Sensing
In acidic conditions, the nitrogen atom of the benzoxazole ring may be protonated, leading to a change in the intramolecular charge transfer (ICT) character and a potential shift in the emission wavelength or a decrease in fluorescence intensity. Conversely, in alkaline conditions, the carboxylic acid group will be deprotonated, which can also influence the fluorescence output. Turn-on fluorescent probes for alkaline pH have been developed using bis[2-(2′-hydroxyphenyl)benzazole] derivatives.[5]
Experimental Protocol for pH Titration
Materials:
-
Stock solution of this compound (e.g., 1 mM in DMSO or Methanol).
-
A series of buffer solutions with a wide pH range (e.g., Britton-Robinson buffer from pH 2 to 12).
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a set of solutions, each containing the fluorescent probe at a final concentration of, for example, 10 µM in buffers of different pH values.
-
Incubate the solutions for a few minutes at room temperature.
-
Measure the fluorescence emission spectrum of each solution using the optimal excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum against the pH value to obtain a pH titration curve.
-
The pKa value can be determined from the inflection point of the titration curve.
Applications in Drug Development and Biological Research
The potential of this compound extends to various areas of drug development and biological research:
-
Cellular Imaging: The fluorescent nature of this probe could be exploited for imaging the intracellular distribution of certain metal ions or pH gradients within cellular compartments.
-
Enzyme Assays: The probe could be chemically modified to act as a substrate for specific enzymes, where the enzymatic reaction would lead to a change in fluorescence, enabling high-throughput screening of enzyme inhibitors.
-
DNA Intercalation: Benzoxazole derivatives have been shown to interact with DNA, and their fluorescence can be modulated upon binding.[6][7] This property can be utilized in studies of DNA structure and in the development of DNA-targeting therapeutic agents.
Conclusion
This compound is a promising candidate for the development of novel fluorescent probes. While further experimental validation is required to fully characterize its properties, the foundational information and protocols provided here, based on closely related compounds, offer a solid starting point for researchers and scientists. Its potential for sensing metal ions and pH, coupled with the broader applications of the benzoxazole scaffold, makes it a valuable tool for various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative for Quantification of Cu2+ in Solution [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)benzazole] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 7. biori.periodikos.com.br [biori.periodikos.com.br]
Application Notes and Protocols: Synthesis and Evaluation of Novel 2-Methyl-1,3-benzoxazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-Methyl-1,3-benzoxazole-4-carboxylic acid and its derivatives, along with methodologies for evaluating their potential biological activities. This document is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. The benzoxazole scaffold is a key structural motif in a number of biologically active molecules. The synthesis of novel derivatives, such as those based on the this compound core, represents a promising avenue for the discovery of new therapeutic agents. This document outlines the synthesis of this core structure and provides protocols for assessing the biological activities of its derivatives.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of 3-amino-4-hydroxybenzoic acid with acetic anhydride. This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization to form the benzoxazole ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Hydrochloric acid (HCl), 2M
-
Ethanol
-
Activated charcoal
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
pH paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4-hydroxybenzoic acid (1.53 g, 10 mmol).
-
Reagent Addition: To the flask, add acetic anhydride (2.04 g, 20 mmol). A few drops of pyridine can be added as a catalyst.
-
Reaction: Heat the mixture at reflux (approximately 140°C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add 20 mL of cold water to the flask to hydrolyze the excess acetic anhydride.
-
Precipitation: Acidify the mixture with 2M HCl to a pH of 2-3 to precipitate the product.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture. If the solution is colored, add a small amount of activated charcoal and heat to boiling before hot filtration.
-
Drying: Dry the purified crystals in a vacuum oven at 60°C to obtain this compound.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Biological Activity Evaluation
Benzoxazole derivatives have been reported to exhibit a range of biological activities. The following protocols describe in vitro assays to evaluate the antimicrobial, anti-inflammatory, and anticancer potential of newly synthesized this compound derivatives.
Antimicrobial Activity
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.
Materials:
-
Synthesized benzoxazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin solution
Procedure:
-
Preparation of Compounds: Prepare stock solutions of the synthesized compounds and standard antibiotics in DMSO (e.g., 1 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to 0.5 McFarland standard. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds and standard drugs with the appropriate broth.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: After incubation, add resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration at which no color change (from blue to pink) is observed.
Table 1: Representative Antimicrobial Activity of Benzoxazole Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| Derivative A | 16 | 32 | 64 |
| Derivative B | 8 | 16 | 32 |
| Derivative C | 32 | 64 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Anti-inflammatory Activity
Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
The anti-inflammatory activity can be assessed by measuring the inhibition of COX-1 and COX-2 enzymes, which are key enzymes in the prostaglandin biosynthesis pathway.
Materials:
-
Synthesized benzoxazole derivatives
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Standard inhibitor (e.g., Celecoxib for COX-2, Indomethacin for COX-1/COX-2)
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare various concentrations of the test compounds and standard inhibitors.
-
Assay Procedure: Follow the instructions provided with the commercial COX inhibitor screening assay kit. Typically, this involves incubating the enzyme with the inhibitor, followed by the addition of arachidonic acid.
-
Measurement: The product of the enzymatic reaction is measured colorimetrically using a plate reader.
-
Calculation of IC₅₀: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition versus the compound concentration.
Table 2: Representative Anti-inflammatory Activity of Benzoxazole Derivatives (IC₅₀ in µM)
| Compound | COX-1 Inhibition | COX-2 Inhibition |
| Derivative X | 15.2 | 1.8 |
| Derivative Y | 25.6 | 5.3 |
| Derivative Z | >50 | 12.1 |
| Celecoxib | >100 | 0.05 |
| Indomethacin | 0.1 | 1.2 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Anticancer Activity
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cancer cell lines.
Materials:
-
Synthesized benzoxazole derivatives
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Standard anticancer drug (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and the standard drug for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of GI₅₀: The concentration of the compound that causes 50% growth inhibition (GI₅₀) is calculated by plotting the percentage of cell viability versus the compound concentration.
Table 3: Representative Anticancer Activity of Benzoxazole Derivatives (GI₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Normal) |
| Derivative P | 5.2 | 8.1 | >50 |
| Derivative Q | 12.5 | 18.3 | >100 |
| Derivative R | 2.8 | 4.5 | 35.7 |
| Doxorubicin | 0.1 | 0.2 | 1.5 |
Note: The data presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Potential Signaling Pathways
Based on the known mechanisms of action of similar heterocyclic compounds, this compound derivatives may exert their biological effects through various signaling pathways. For instance, their anti-inflammatory effects could be mediated by the inhibition of the COX pathway, which reduces the production of pro-inflammatory prostaglandins. Their anticancer activity might involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis, or the modulation of other cancer-related pathways.
Conclusion
The synthetic route to this compound is straightforward, providing a versatile scaffold for the development of novel derivatives. The described in vitro assays offer a robust platform for the preliminary screening of their antimicrobial, anti-inflammatory, and anticancer activities. Further investigation into the structure-activity relationships and mechanisms of action of promising lead compounds is warranted to advance the development of new therapeutic agents based on the benzoxazole core.
Application Note and Protocol: Assessing the Anti-inflammatory Activity of Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of benzoxazole derivatives are often attributed to their interaction with key signaling pathways involved in the inflammatory cascade. Two prominent pathways are the Toll-like receptor 4 (TLR4) signaling pathway and the cyclooxygenase (COX) enzyme pathway.
Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. Several benzoxazole derivatives have been identified as selective inhibitors of COX-2, which is preferentially expressed at sites of inflammation.[4][6]
Diagrams of Signaling Pathways and Experimental Workflow
Caption: TLR4 signaling pathway and the inhibitory action of benzoxazole derivatives on MD2.
Caption: Cyclooxygenase (COX) pathway and selective inhibition of COX-2 by benzoxazoles.
Caption: General experimental workflow for assessing anti-inflammatory benzoxazoles.
In Vitro Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic concentration of the benzoxazole derivatives on relevant cell lines (e.g., RAW 264.7 murine macrophages) and to establish a non-toxic concentration range for subsequent anti-inflammatory assays.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Benzoxazole derivatives
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Prepare serial dilutions of the benzoxazole derivatives in DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Measurement of Pro-inflammatory Cytokines (IL-6 and TNF-α) in LPS-Stimulated Macrophages
Objective: To evaluate the ability of benzoxazole derivatives to inhibit the production of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
Benzoxazole derivatives
-
LPS (from E. coli)
-
ELISA kits for murine IL-6 and TNF-α
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the benzoxazole derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).
-
Collect the cell culture supernatants.
-
Quantify the levels of IL-6 and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each compound concentration compared to the vehicle control.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of benzoxazole derivatives against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Benzoxazole derivatives
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
Protocol:
-
Perform the assay according to the instructions of the commercial colorimetric COX inhibitor screening assay kit.
-
Briefly, incubate the COX-1 or COX-2 enzyme with the test compounds or reference inhibitors for a specified time.
-
Initiate the reaction by adding arachidonic acid.
-
The reaction produces PGG₂, which is then measured colorimetrically.
-
Read the absorbance at the recommended wavelength.
-
Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition and determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
In Vivo Experimental Protocol
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the acute anti-inflammatory activity of benzoxazole derivatives in a widely used animal model of inflammation.[4][8][9]
Materials:
-
Wistar rats (150-200 g)
-
Benzoxazole derivatives
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Diclofenac sodium or Indomethacin)[8]
-
Pletysmometer
Protocol:
-
Divide the rats into groups (n=6): vehicle control, reference drug, and test groups for different doses of the benzoxazole derivatives.
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a pletysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation
Quantitative data from the in vitro and in vivo assays should be summarized in clear and concise tables to facilitate comparison between different benzoxazole derivatives and reference compounds.
Table 1: In Vitro Anti-inflammatory Activity and Cytotoxicity of Benzoxazole Derivatives
| Compound | Cytotoxicity (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM)[7] | TNF-α Inhibition (IC₅₀, µM) | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | COX-2 Selectivity Index |
| Derivative 1 | >100 | 8.5 | 12.3 | 25.6 | 1.2 | 21.3 |
| Derivative 2 | >100 | 5.1 | 7.8 | >50 | 0.8 | >62.5 |
| Derivative 3g[7] | - | 5.09 ± 0.88 | - | - | - | - |
| Derivative 3d[7] | - | 5.43 ± 0.51 | - | - | - | - |
| Derivative 3c[7] | - | 10.14 ± 0.08 | - | - | - | - |
| Diclofenac | >100 | 15.2 | 20.1 | 0.1 | 2.5 | 0.04 |
| Celecoxib | >100 | 22.5 | 30.4 | 10.5 | 0.05 | 210 |
Table 2: Effect of Benzoxazole Derivatives on Carrageenan-Induced Paw Edema in Rats
| Treatment (Dose) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | 0.85 ± 0.06 | - |
| Derivative 1 (20 mg/kg) | 0.42 ± 0.04 | 50.6 |
| Derivative 2 (20 mg/kg) | 0.35 ± 0.03 | 58.8 |
| Compound 3a (20 mg/kg)[10] | - | 48.4 |
| Compound 3l (20 mg/kg)[10] | - | 39.3 |
| Compound 3n (20 mg/kg)[10] | - | 44.0 |
| Diclofenac Sodium (10 mg/kg)[8][10] | 0.28 ± 0.02 | 67.1 |
Conclusion
The protocols detailed in this application note provide a robust framework for the systematic evaluation of the anti-inflammatory properties of novel benzoxazole derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively identify and characterize promising lead compounds for further development as next-generation anti-inflammatory agents. The provided diagrams and tables serve as a guide for data interpretation and presentation, facilitating a comprehensive understanding of the structure-activity relationships within this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Anti-nociceptive and Anti-inflammatory Activity of Synthesized Novel Benzoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in benzoxazole synthesis and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during benzoxazole synthesis. The information is presented in a practical, question-and-answer format to assist researchers in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in benzoxazole synthesis can stem from several factors. The most common issues are incomplete reaction, suboptimal reaction conditions, and the formation of stable intermediates that are reluctant to cyclize.
One of the primary reasons for low yield is incomplete cyclization of the N-acyl-o-aminophenol intermediate. To drive the reaction to completion, ensure you are using a sufficiently strong dehydrating agent, such as polyphosphoric acid (PPA), or that you are conducting the reaction at a high enough temperature to facilitate the elimination of water. Monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the point of maximum conversion.
Another factor can be the choice of starting materials and reagents. The purity of your o-aminophenol and the carboxylic acid or aldehyde is critical. Impurities can interfere with the reaction and lead to the formation of side products, complicating purification and reducing the overall yield.
Finally, the reaction conditions themselves, including temperature, reaction time, and the choice of catalyst, must be optimized for your specific substrates. A thorough literature search for similar benzoxazole syntheses can provide a good starting point for reaction optimization.
Q2: I am observing the formation of an unexpected byproduct. What are the most common side reactions in benzoxazole synthesis?
A2: Several side reactions can occur during benzoxazole synthesis, leading to the formation of unwanted byproducts. The most prevalent of these include:
-
O-acylation of o-aminophenol: The initial step of the reaction between an o-aminophenol and a carboxylic acid (or its derivative) can result in acylation at either the nitrogen or the oxygen atom. While N-acylation is the desired pathway leading to the benzoxazole product, O-acylation can also occur, forming an ester intermediate. This ester may not efficiently cyclize to the desired product and can remain as a significant impurity.
-
Formation of bis-benzoxazoles: When using a dicarboxylic acid as a starting material, it is possible for one molecule of the dicarboxylic acid to react with two molecules of the o-aminophenol, resulting in the formation of a bis-benzoxazole. This is a common issue in polymer chemistry where bifunctional monomers are used.
-
Incomplete cyclization: As mentioned previously, the N-acyl-o-aminophenol intermediate can be quite stable. If the cyclization step is not driven to completion, this intermediate will be a major component of the crude product mixture.
-
Charring and degradation: The use of harsh reagents like polyphosphoric acid (PPA) at high temperatures can lead to the decomposition of starting materials and products, resulting in a complex mixture of byproducts and a darkened, tarry reaction mixture.
Troubleshooting Guide
Issue 1: Predominant O-acylation instead of N-acylation
Symptoms:
-
Low yield of the desired benzoxazole.
-
Presence of a major byproduct identified as the O-acyl ester of the starting o-aminophenol.
Root Cause: The relative nucleophilicity of the amino and hydroxyl groups of o-aminophenol is influenced by the reaction pH. In acidic conditions, the amino group is protonated, reducing its nucleophilicity and favoring acylation of the hydroxyl group.
Solutions:
-
pH Control: Conduct the acylation step under neutral or slightly basic conditions. The amino group is generally more nucleophilic than the hydroxyl group under these conditions.
-
O- to N-Acyl Migration: In some cases, an O-acyl intermediate can be encouraged to rearrange to the more stable N-acyl intermediate. This can sometimes be achieved by heating the reaction mixture or by adjusting the pH.[1][2][3]
-
Choice of Acylating Agent: The choice of acylating agent can influence the site of acylation. Experimenting with different carboxylic acid derivatives (e.g., acid chlorides, anhydrides) may provide better selectivity.
Issue 2: Incomplete Cyclization of the N-acyl-o-aminophenol Intermediate
Symptoms:
-
The final product is a mixture of the desired benzoxazole and the N-acyl-o-aminophenol intermediate.
-
Difficulty in purifying the final product due to similar polarities of the product and the intermediate.
Root Cause: The dehydration (cyclization) step is a critical equilibrium process. Insufficiently forcing conditions will result in a significant amount of the uncyclized intermediate remaining.
Solutions:
-
Stronger Dehydrating Agent: Employ a more potent dehydrating agent. Polyphosphoric acid (PPA) is commonly used for this purpose. The concentration of P₂O₅ in the PPA can be critical; higher concentrations are more effective.[4][5]
-
Higher Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the cyclization reaction.
-
Azeotropic Removal of Water: In some solvent systems, the water produced during the reaction can be removed azeotropically to drive the equilibrium towards the cyclized product. A Dean-Stark apparatus can be used for this purpose.
Issue 3: Formation of Bis-Benzoxazole Byproduct
Symptoms:
-
When using a dicarboxylic acid, a high molecular weight byproduct is observed.
-
The desired mono-benzoxazole (if applicable) is formed in low yield.
Root Cause: Both ends of the dicarboxylic acid can react with o-aminophenol, leading to the formation of a dimeric or polymeric species.
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the reactants. Using a large excess of the dicarboxylic acid can favor the formation of the mono-adduct, which can then be cyclized.
-
Stepwise Synthesis: A more controlled approach is to first react the dicarboxylic acid with a protecting group on one of the acid functionalities. The unprotected acid can then be reacted with o-aminophenol, followed by deprotection and subsequent reaction if a bis-benzoxazole is the desired product.
Data Presentation
Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzoxazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPA | - | 145-150 | 3-6 | Good to Excellent | [4] |
| FeCl₃ | Toluene | 110 | 24 | 50-96 | [4] |
| BF₃·Et₂O | 1,4-Dioxane | Reflux | - | 45-60 | [4] |
| Imidazolium chlorozincate (II) ionic liquid | Solvent-free (sonication) | - | 0.5 | up to 90 | [6][7] |
| Fe₃O₄@SiO₂-SO₃H | Solvent-free | 50 | - | High | [8] |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzoxazoles using Polyphosphoric Acid (PPA)
-
To a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid (10-20 times the weight of the limiting reagent).
-
Heat the PPA to 60-80°C with stirring.
-
Add the o-aminophenol (1 equivalent) and the carboxylic acid (1-1.2 equivalents) to the hot PPA.
-
Increase the temperature to 140-160°C and stir for 2-4 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to approximately 100°C and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is neutral to slightly basic.
-
The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.[5]
Troubleshooting: If the reaction mixture becomes too viscous or darkens significantly, it may indicate decomposition. In such cases, reducing the reaction temperature or time may be necessary. If the yield is low due to incomplete cyclization, ensure the PPA is of sufficient strength (high P₂O₅ content) and that the reaction is heated for an adequate amount of time.
Visualizations
Caption: Reaction pathway for benzoxazole synthesis showing the desired N-acylation route and the competing O-acylation side reaction.
Caption: A troubleshooting workflow for common issues encountered in benzoxazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajchem-a.com [ajchem-a.com]
Optimizing reaction conditions for the synthesis of benzoxazoles (temperature, solvent, time)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzoxazoles. The following sections detail optimized reaction conditions, address common experimental challenges, and provide standardized protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzoxazole synthesis is resulting in a low yield. What are the most critical parameters to check?
A1: Low yields in benzoxazole synthesis are a common issue and can often be traced back to suboptimal reaction conditions. The most critical parameters to investigate are:
-
Temperature: Many benzoxazole syntheses require elevated temperatures to proceed efficiently. Reactions carried out at room temperature or below 100°C often result in no product or very low yields.[1][2] For many protocols, temperatures in the range of 130-140°C are optimal.[1][2][3]
-
Solvent: The choice of solvent can significantly impact reaction efficiency. While some modern methods advocate for solvent-free conditions, which can be advantageous from a green chemistry perspective, traditional syntheses often employ solvents like Dichloromethane (DCM) or ethanol.[4][5][6][7] The optimal solvent will depend on the specific reactants and catalyst used.
-
Catalyst: The type and amount of catalyst are crucial. A wide range of catalysts can be used, from Brønsted and Lewis acids to heterogeneous catalysts.[1][2] Ensure the correct catalyst is being used for your specific reaction and that the catalytic loading is optimized. For instance, in some cases, even a small reduction in the amount of catalyst can lead to a significant drop in yield.[1]
-
Reaction Time: Reaction times can vary from a few hours to over 24 hours depending on the specific protocol.[1][8] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential to determine the optimal reaction time.[1][2] Extending the reaction time beyond the point of completion is unlikely to increase the yield and may lead to the formation of byproducts.[4][5]
Q2: I am observing incomplete conversion of my starting materials. What steps can I take to improve this?
A2: Incomplete conversion is often linked to the factors mentioned above. Here's a systematic approach to troubleshoot this issue:
-
Increase Temperature: Gradually increase the reaction temperature. For many syntheses, a significant increase in yield is observed at higher temperatures (e.g., 130°C).[1][2]
-
Optimize Reaction Time: Monitor the reaction at regular intervals to ensure it has reached completion. Some substrates, particularly those with electron-withdrawing groups, may require longer reaction times.[1]
-
Solvent Screening: If using a solvent, consider screening a variety of solvents to find the one that gives the best results for your specific substrates.[4][5] In some cases, solvent-free conditions may be more effective.[1][2][9]
-
Check Reactant Stoichiometry: Ensure the correct molar ratios of your reactants are being used as specified in the protocol.
Q3: Are there any "green" or more environmentally friendly methods for benzoxazole synthesis?
A3: Yes, significant research has been dedicated to developing greener synthetic routes for benzoxazoles. Key approaches include:
-
Solvent-Free Reactions: Many modern protocols are conducted under solvent-free conditions, reducing the use of volatile organic compounds.[1][2][9]
-
Reusable Catalysts: The use of heterogeneous or recyclable catalysts, such as Brønsted acidic ionic liquid gels or magnetic nanoparticles, simplifies product purification and reduces waste.[1][2][9]
-
Aqueous Conditions: Some methods have been developed to work in an aqueous medium, which is a more environmentally benign solvent.[10]
-
Room Temperature Synthesis: While many syntheses require heat, some protocols using specific catalysts like PEG-SO3H have been developed to proceed at room temperature.[6]
Data on Optimized Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of benzoxazole synthesis.
Table 1: Effect of Temperature on Benzoxazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BAIL gel (1 mol%) | Solvent-free | Room Temp | 5 | No Product | [1][2] |
| BAIL gel (1 mol%) | Solvent-free | < 100 | 5 | Low Yield | [1][2] |
| BAIL gel (1 mol%) | Solvent-free | 130 | 5 | 98 | [1][2] |
| Imidazolium chloride (30 mol%) | DMA | 140 | 6 | Moderate to Excellent | [3] |
| Tf2O/2-F-Pyr | DCM | Room Temp | 1 | 95 | [5] |
| Fe3O4@SiO2-SO3H (0.03 g) | Solvent-free | 50 | 0.5-1 | High | [9] |
| Zinc Nanosulfide (0.003 g) | Ethanol | 70 | 0.17 | High | [7] |
Table 2: Effect of Solvent on Benzoxazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tf2O/Base | Amide & 2-aminophenol | DCE | 80 | 5 | - | [4] |
| Tf2O/Base | Amide & 2-aminophenol | DCM | 80 | 5 | Best Results | [4][5] |
| PEG-SO3H (5% w/w) | o-aminophenol & benzaldehyde | Ethanol | Room Temp | - | High | [6] |
| Zinc Nanosulfide (0.003 g) | Aldehyde & o-aminophenol | Ethanol | 70 | 0.17 | Best Results | [7] |
Table 3: Effect of Reaction Time on Benzoxazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BAIL gel (1 mol%) | Solvent-free | 130 | 5 | 98 | [1][2] |
| Tf2O/2-F-Pyr | DCM | Room Temp | 1 | 95 | [4][5] |
| Tf2O/2-F-Pyr | DCM | Room Temp | > 1 | No significant increase | [4][5] |
| Imidazolium chloride (30 mol%) | DMA | 140 | 8 | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole using a Brønsted Acidic Ionic Liquid (BAIL) Gel under Solvent-Free Conditions [1][2]
-
Reactants:
-
2-Aminophenol (0.119 g, 1 mmol)
-
Benzaldehyde (0.106 g, 1 mmol)
-
BAIL gel (0.010 g, 1.0 mol %)
-
-
Procedure:
-
Add 2-aminophenol, benzaldehyde, and the BAIL gel to a 5 mL vessel.
-
Stir the reaction mixture at 130°C for 5 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, dissolve the mixture in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO4 and concentrate in vacuum to obtain the crude product.
-
Protocol 2: Synthesis of 2-Substituted Benzoxazoles using Tf2O and 2-Fluoropyridine [5]
-
Reactants:
-
Amide (0.55 mmol)
-
2-Aminophenol (0.5 mmol)
-
2-Fluoropyridine (1 mmol)
-
Triflic anhydride (Tf2O) (0.6 mmol)
-
Dichloromethane (DCM) (1 mL)
-
-
Procedure:
-
Add 2-fluoropyridine to a solution of the amide in DCM.
-
Cool the mixture to 0°C.
-
Add Tf2O dropwise and stir for 15 minutes.
-
Add 2-aminophenol and stir the reaction for 1 hour at room temperature.
-
Quench the reaction with 0.5 mL of triethylamine (Et3N).
-
Evaporate the solvent and purify the residue by chromatography.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jpsbr.org [jpsbr.org]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Benzoxazole synthesis [organic-chemistry.org]
Troubleshooting purification of 2-Methyl-1,3-benzoxazole-4-carboxylic acid by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Methyl-1,3-benzoxazole-4-carboxylic acid using chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue when purifying this compound on silica gel?
A1: The most prevalent issue is severe tailing or streaking of the compound on both TLC plates and during column chromatography. This is due to the acidic nature of the carboxylic acid group interacting with the slightly acidic silica gel stationary phase.[1][2][3] This interaction can lead to poor separation, broad peaks, and reduced purity of the final product.
Q2: How can I prevent my compound from streaking on the chromatography column?
A2: To prevent streaking, you can add a small amount of a volatile acid, such as acetic acid or formic acid, to your mobile phase.[3][4] This suppresses the deprotonation of the carboxylic acid, reducing its strong interaction with the silica gel and resulting in sharper peaks and better separation. A typical concentration of acid to add is between 0.1% and 1% of the total eluent volume.[4]
Q3: What are suitable mobile phases for the purification of this compound?
A3: A common starting point for determining a suitable mobile phase is to use a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[3] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. Given the aromatic and acidic nature of the compound, a mobile phase of ethyl acetate in hexanes with the addition of a small amount of acetic or formic acid is a good starting point.
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography is a viable alternative. For acidic compounds, a mobile phase consisting of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid is often effective.[5][6] This method separates compounds based on hydrophobicity, which can be advantageous for purifying polar compounds that interact too strongly with silica gel.
Q5: My compound appears to be degrading on the silica gel column. What can I do?
A5: While this compound is generally stable, some benzoxazole derivatives can be sensitive to the acidic nature of silica gel.[7] If you suspect degradation, you can try deactivating the silica gel by pre-treating it with a solution of your eluent containing a small amount of a non-volatile base like triethylamine, followed by flushing with your regular mobile phase. However, given the acidic nature of your target compound, a more suitable approach would be to switch to a different stationary phase, such as neutral alumina.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Severe Tailing/Streaking on TLC and Column | The carboxylic acid group is ionized on the acidic silica gel, leading to strong interactions.[1][2][3] | Add 0.1-1% acetic acid or formic acid to the mobile phase to suppress ionization.[3][4] |
| Poor Separation of Compound from Impurities | The polarity of the mobile phase is not optimized. | Systematically vary the ratio of polar to non-polar solvent in your mobile phase, using TLC to guide your choice. Aim for a larger difference in Rf values between your compound and the impurities. |
| Compound is Not Eluting from the Column | The mobile phase is not polar enough to move the acidic compound. | Gradually increase the polarity of your mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). A "methanol purge" at the end can elute highly polar compounds.[8] |
| Compound Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. | Decrease the polarity of your mobile phase (e.g., increase the percentage of hexanes in ethyl acetate). |
| Low Recovery of the Compound | The compound may be irreversibly adsorbed onto the silica gel or could be degrading. | Ensure the addition of acid to the mobile phase. If the problem persists, consider using a less acidic stationary phase like neutral alumina. You can also try loading the sample onto the column using a dry-loading technique to minimize streaking and improve resolution. |
| Cracks Forming in the Silica Gel Bed | Improper column packing or heat generated during elution with certain solvents (e.g., dichloromethane). | Pack the column carefully as a slurry to ensure a homogenous bed. Avoid using dichloromethane as the primary solvent if cracking is an issue. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Selection
-
Prepare the Eluent: Start with a 7:3 mixture of hexanes:ethyl acetate. Prepare a second eluent with the same ratio but with the addition of 0.5% acetic acid.
-
Spot the TLC Plate: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto the baseline of two silica gel TLC plates.
-
Develop the Plates: Place each TLC plate in a separate developing chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plates and mark the solvent front. Visualize the spots under a UV lamp (254 nm).
-
Analyze the Results: Compare the two plates. The plate with the acidic eluent should show a more compact spot with less streaking. Adjust the solvent ratio to achieve an Rf value of 0.2-0.3 for your target compound.
Protocol 2: Silica Gel Column Chromatography
-
Prepare the Column: Select an appropriate size glass column. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Equilibrate the Column: Run the chosen mobile phase (containing 0.1-1% acetic or formic acid) through the column until the silica gel is fully equilibrated.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed. Alternatively, use a dry-loading technique by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elute the Column: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor the Elution: Collect fractions and monitor them by TLC to determine which fractions contain the purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship of interactions in the chromatography of an acidic compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Solved 9. Carboxylic acids often produce a streak rather | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Overcoming Poor Solubility of 2-Methyl-1,3-benzoxazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2-Methyl-1,3-benzoxazole-4-carboxylic acid in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic carboxylic acid. While specific solubility data is not extensively published, its structure suggests it is likely a crystalline solid with poor aqueous solubility, a common challenge for many benzoxazole derivatives and other complex organic molecules.[1][2] Its solubility is expected to be highly dependent on the pH of the aqueous medium and the polarity of the solvent. It is anticipated to have better solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) than in water.[3][4]
Q2: Why is the solubility of my compound important for in vitro assays?
A2: Achieving complete solubilization of a test compound at the desired concentration is critical for obtaining accurate and reproducible results in in vitro assays. Poor solubility can lead to several issues, including:
-
Underestimation of potency: If the compound precipitates in the assay medium, the actual concentration exposed to the biological target will be lower than the nominal concentration, leading to an inaccurate assessment of its biological activity.
-
Assay interference: Undissolved particles can interfere with assay detection methods, such as light scattering in absorbance or fluorescence-based assays.
-
Inconsistent results: The amount of precipitated compound can vary between wells or experiments, leading to high variability and poor reproducibility.
Q3: What are the initial steps I should take to assess the solubility of this compound?
A3: A systematic approach to solubility assessment is recommended. This typically involves:
-
Visual Solubility Assessment: Prepare a stock solution in a strong organic solvent like DMSO. Then, dilute the stock solution into your aqueous assay buffer at various concentrations. Incubate under your experimental conditions (e.g., temperature, time) and visually inspect for any precipitation or turbidity.
-
Kinetic and Thermodynamic Solubility Assays: For more quantitative data, perform established assays to determine the kinetic and thermodynamic solubility of your compound in different media.
Troubleshooting Guides
Issue 1: My compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer.
Possible Cause 1: The aqueous solubility of the compound is exceeded.
-
Solution 1: Decrease the final concentration. Determine the highest concentration at which the compound remains in solution in the final assay buffer. This may require performing a dose-response curve to see if a lower effective concentration can be used.
-
Solution 2: Adjust the pH of the assay buffer. As a carboxylic acid, the solubility of this compound is expected to increase at a pH above its pKa.[5][6] Carefully evaluate the pH compatibility of your assay system and consider increasing the buffer pH to enhance solubility.
-
Solution 3: Incorporate a co-solvent in the final assay medium. Small percentages of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds.[7] However, it is crucial to first determine the tolerance of your biological assay to the chosen co-solvent.
Possible Cause 2: The concentration of DMSO in the final assay volume is too high.
-
Solution: Minimize the final DMSO concentration. Most cell-based assays are sensitive to DMSO concentrations above 0.5-1%. Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for dilution into the assay buffer, thus keeping the final DMSO concentration within an acceptable range.
Issue 2: The compound appears soluble, but I am getting inconsistent results in my assay.
Possible Cause: The compound is forming aggregates or is adsorbing to plasticware.
-
Solution 1: Include a surfactant. Non-ionic surfactants can help to prevent aggregation and reduce non-specific binding to plastic surfaces.[7] It is important to test the compatibility of the surfactant with your assay.
-
Solution 2: Use low-binding plates. For sensitive assays, using low-binding microplates can minimize the loss of compound due to adsorption.
Data Presentation
Table 1: Example Co-Solvent and Surfactant Compatibility for Solubility Enhancement
| Additive | Typical Concentration Range in Final Assay | Advantages | Disadvantages |
| Co-Solvents | |||
| Ethanol | 0.1% - 5% | Biocompatible at low concentrations. | Can affect enzyme activity and cell viability at higher concentrations. |
| Propylene Glycol | 0.1% - 5% | Generally well-tolerated by cells. | Can increase the viscosity of the medium. |
| Surfactants | |||
| Tween® 20/80 | 0.01% - 0.1% | Effective at preventing aggregation and adsorption. | Can interfere with some cell-based assays or protein-ligand interactions. |
| Pluronic® F-68 | 0.01% - 0.1% | Biocompatible and often used in cell culture. | May have limited solubilizing capacity compared to other surfactants. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a small amount of this compound.
-
Add a sufficient volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for pH-Dependent Solubility Assessment
-
Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a small aliquot of the DMSO stock solution of this compound to each buffer to achieve the desired final concentration. Ensure the final DMSO concentration is consistent and low (e.g., <1%).
-
Incubate the samples under shaking for a defined period (e.g., 2-24 hours) at a controlled temperature.
-
Centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
The measured concentration represents the solubility at that specific pH.
Protocol 3: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[8][9]
-
Prepare a stock solution of a suitable cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer.
-
Add the DMSO stock solution of your compound to the cyclodextrin-containing buffer.
-
Vortex and allow the mixture to equilibrate. The cyclodextrin will form an inclusion complex with the compound, enhancing its solubility.
-
It is essential to run controls to ensure that the cyclodextrin itself does not interfere with the assay.
Mandatory Visualizations
Caption: Experimental workflow for addressing solubility issues.
Caption: Hypothetical signaling pathway for the compound.
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. journals.umcs.pl [journals.umcs.pl]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
Issues with the stability of 2-Methyl-1,3-benzoxazole-4-carboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Methyl-1,3-benzoxazole-4-carboxylic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution. What could be the cause and how can I resolve this?
A1: Precipitation of this compound from solution can be attributed to several factors, primarily related to its solubility in the chosen solvent system.
-
Solvent Polarity: The compound's solubility is dependent on the polarity of the solvent. It is a relatively polar molecule, but its solubility in aqueous solutions can be limited. Consider using a co-solvent system, such as a mixture of water and an organic solvent (e.g., DMSO, DMF, ethanol), to enhance solubility.
-
pH of the Solution: As a carboxylic acid, the compound's solubility is highly pH-dependent. In acidic to neutral solutions, it will exist predominantly in its less soluble free acid form. Increasing the pH to a basic range (pH > 8) will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Temperature: Solubility often decreases at lower temperatures. If you are working at reduced temperatures, consider if the concentration is too high for the given conditions.
-
Concentration: The concentration of the compound may have exceeded its solubility limit in the specific solvent and conditions used.
Troubleshooting Steps:
-
Adjust pH: For aqueous-based solutions, carefully add a base (e.g., NaOH, KOH) to raise the pH and facilitate dissolution.
-
Use a Co-solvent: If compatible with your experimental setup, introduce a water-miscible organic solvent.
-
Gentle Warming and Sonication: Briefly warming the solution or using an ultrasonic bath can help dissolve the compound. However, be cautious about potential thermal degradation.
-
Prepare a More Dilute Solution: If possible, work with a lower concentration of the compound.
Q2: I've observed a change in the color of my this compound solution over time. Does this indicate degradation?
A2: A change in color, such as turning yellow or brown, is often an indicator of chemical degradation. Benzoxazole derivatives can be susceptible to degradation under certain conditions, leading to the formation of colored byproducts. It is crucial to investigate the cause and extent of this degradation.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound can be influenced by several factors:
-
pH: Both highly acidic and highly basic conditions can promote the hydrolysis of the benzoxazole ring. While basic conditions improve solubility, prolonged exposure to strong bases may lead to degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV light can induce photochemical degradation.[1] It is advisable to protect solutions from light.
-
Oxidizing Agents: The presence of oxidizing agents may lead to oxidative degradation of the molecule.
Troubleshooting Guides
Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis
If you observe new peaks in your chromatogram after storing a solution of this compound, it is a strong indication of degradation.
Possible Cause:
-
Hydrolysis: The benzoxazole ring can be susceptible to hydrolytic cleavage, particularly under harsh pH conditions. This is a known instability for some oxazole derivatives.[2][3]
-
Decarboxylation: While generally stable, the carboxylic acid group could potentially be lost under certain conditions, such as high heat.
Recommended Actions:
-
Characterize Degradants: If possible, use LC-MS to obtain the mass of the new peaks to help identify the degradation products.
-
Perform a Forced Degradation Study: To understand the compound's stability profile, conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help identify the conditions to avoid.
-
Optimize Storage Conditions: Based on your findings, adjust the storage conditions. This may involve buffering the solution at an optimal pH, storing at lower temperatures, and protecting it from light.
Illustrative Stability Data (Hypothetical)
The following tables provide hypothetical stability data for this compound to illustrate potential degradation under different conditions. Note: This is not experimental data and should be used for guidance only.
Table 1: Effect of pH on Stability at Room Temperature (25°C) for 24 hours
| pH | Solvent | % Degradation (Hypothetical) | Observations |
| 2 | 0.1 N HCl | 15% | Potential for hydrolysis of the oxazole ring. |
| 7 | Phosphate Buffer | < 2% | Generally stable. |
| 10 | 0.01 N NaOH | 10% | Increased solubility, but potential for base-catalyzed hydrolysis over time. |
Table 2: Effect of Temperature on Stability in a Buffered Solution (pH 7) for 24 hours
| Temperature | % Degradation (Hypothetical) |
| 4°C | < 1% |
| 25°C | < 2% |
| 50°C | 8% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Keep the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the stock solution to UV light in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column, mobile phase of acetonitrile and water with 0.1% formic acid, UV detection at an appropriate wavelength).
-
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
Visualizations
References
Technical Support Center: Characterization of 2-Methyl-1,3-benzoxazole-4-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1,3-benzoxazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
A1: Researchers may encounter challenges related to:
-
Solubility: The compound's solubility can be limited in common organic solvents used for NMR and other analyses.
-
Purification: Removal of starting materials, by-products, and residual solvents from the synthesis can be challenging.
-
Hygroscopicity: Carboxylic acids can be hygroscopic, which can affect accurate weight measurements and elemental analysis.
-
Spectroscopic Interpretation: While techniques like NMR, IR, and MS are standard, interpreting the spectra of this heterocyclic system requires careful analysis.
-
Crystallization: Obtaining single crystals suitable for X-ray diffraction can be difficult.
Q2: What is the expected molecular weight of this compound?
A2: The molecular weight is 177.16 g/mol .[1][2][3][4]
Q3: What are some common solvents for dissolving this compound?
A3: Due to the carboxylic acid group, solubility is pH-dependent. For NMR analysis, deuterated polar aprotic solvents like DMSO-d6 are often used. Solubility may also be achieved in deuterated methanol (CD3OD) or by forming a salt with a suitable base in D2O. For chromatography, mixtures of polar and non-polar solvents are typically employed.
Q4: Are there any known stability issues with this compound?
Troubleshooting Guides
Solubility Issues for NMR Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Poor solubility in CDCl3 | The carboxylic acid group reduces solubility in non-polar solvents. | 1. Use a more polar solvent such as DMSO-d6 or CD3OD. 2. Try gentle heating to aid dissolution. 3. Add a few drops of deuterated trifluoroacetic acid (TFA-d) to protonate the nitrogen and potentially increase solubility. 4. Convert the carboxylic acid to its corresponding methyl or ethyl ester for better solubility in CDCl3 if structural confirmation of the core is the primary goal. |
| Broad peaks in NMR spectrum | Aggregation of molecules via hydrogen bonding of the carboxylic acid groups. | 1. Run the NMR at a higher temperature to disrupt hydrogen bonding. 2. Use a hydrogen-bond-accepting solvent like DMSO-d6. 3. Add a small amount of an acid (e.g., TFA) to the NMR tube to break up aggregates. |
Impurities in Post-Synthesis Product
| Problem | Possible Cause | Troubleshooting Steps |
| Presence of starting materials (e.g., 2-aminophenol derivative) | Incomplete reaction. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Optimize reaction conditions (temperature, time, stoichiometry of reagents). 3. Purify the crude product using column chromatography or recrystallization. |
| Unidentified peaks in spectra | Formation of side products or isomers. | 1. Use a combination of analytical techniques (LC-MS, GC-MS, NMR) to identify the impurities. 2. Re-evaluate the reaction mechanism for potential side reactions. 3. Adjust purification methods; for example, by changing the solvent system in chromatography or trying a different recrystallization solvent. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 2-Methyl-1,3-benzoxazole-5-carboxylic acid | 2-Methyl-1,3-benzoxazole-6-carboxylic acid |
| CAS Number | 171861-87-3[3] | 90322-32-0[5] | - |
| Molecular Formula | C9H7NO3 | C9H7NO3 | C9H7NO3 |
| Molecular Weight | 177.16 g/mol [1][3][4] | 177.16 g/mol | 177.16 g/mol [2][4] |
| Purity (Typical) | ≥95%[1][3] | - | - |
Note: Experimental data for the 4-carboxylic acid isomer is limited. Data for related isomers is provided for comparison.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features for this compound |
| ¹H NMR | - Aromatic protons on the benzene ring (typically in the range of 7.0-8.5 ppm). - A singlet for the methyl group protons (typically around 2.5-2.8 ppm). - A broad singlet for the carboxylic acid proton (typically >10 ppm, may be exchangeable with D2O). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm).[6] - Aromatic and heterocyclic carbons (typically in the range of 110-160 ppm). - Methyl carbon (typically in the range of 15-25 ppm). |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹).[6][7] - C=O stretch from the carboxylic acid (around 1710-1760 cm⁻¹).[6][7] - C=N stretch of the oxazole ring (around 1600-1650 cm⁻¹). - C-O stretches (around 1200-1300 cm⁻¹). |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 177. - Fragments corresponding to the loss of -OH (m/z = 160) and -COOH (m/z = 132). |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a general representation of benzoxazole synthesis.[8]
-
Reaction Setup: In a round-bottom flask, combine the appropriate 2-aminophenol precursor with a slight excess of acetic anhydride or acetyl chloride.
-
Cyclization: Heat the mixture under reflux in a suitable solvent (e.g., toluene or xylene) with a catalytic amount of a dehydrating agent like polyphosphoric acid (PPA) or a Lewis acid.
-
Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and pour it into ice-water. Neutralize with a base (e.g., sodium bicarbonate) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol for ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Analysis: Process the spectrum to identify the characteristic peaks for the aromatic, methyl, and carboxylic acid protons. Integrate the peaks to determine the relative number of protons.
Mandatory Visualizations
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR [sigmaaldrich.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLIC ACID | 90322-32-0 [chemicalbook.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Improving the efficiency of catalyst recovery in benzoxazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of catalyst recovery in benzoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of recyclable catalysts used for benzoxazole synthesis?
A1: A variety of heterogeneous catalysts are employed for their ease of separation and potential for reuse. These include magnetically recoverable catalysts like copper(II) ferrite nanoparticles and Fe3O4@SiO2-SO3H, as well as other solid-supported catalysts such as Brønsted acidic ionic liquid gels (BAIL gels) and MCM-41.[1][2][3][4] The choice of catalyst often depends on the specific reaction conditions, desired purity of the product, and the available recovery infrastructure.
Q2: How many times can a catalyst typically be reused for benzoxazole synthesis?
A2: The reusability of a catalyst is a key indicator of its stability and economic viability. Many modern catalysts are designed for multiple reuse cycles with minimal loss of activity. For instance, copper(II) ferrite nanoparticles have been shown to be reusable for up to seven times without a significant drop in catalytic activity.[1] Similarly, certain Fe3O4-based magnetic catalysts can be reused for at least five to eight cycles.[3][5][6] The performance of several reusable catalysts is summarized in the table below.
Q3: What is catalyst leaching and why is it a concern?
A3: Catalyst leaching is the process where the active catalytic species detaches from its solid support and dissolves into the reaction mixture.[7][8][9] This is a significant concern for several reasons:
-
Product Contamination: The leached metal ions can contaminate the final benzoxazole product, which is particularly problematic in pharmaceutical applications.
-
Reduced Catalyst Activity: Leaching leads to a decrease in the concentration of active sites on the catalyst, resulting in diminished catalytic performance in subsequent cycles.[8]
-
Inaccurate Mechanistic Interpretation: If the leached species is the true catalyst, the reaction may be proceeding via a homogeneous pathway rather than the intended heterogeneous one.
Q4: How can I store my recovered catalyst?
A4: Proper storage is crucial to maintain the catalyst's activity and longevity. Generally, after recovery and washing, the catalyst should be thoroughly dried under vacuum to remove any residual solvent.[2][10] It is advisable to store the dried catalyst in a cool, dry, and inert atmosphere, for example, in a desiccator or under nitrogen or argon.[11] Always refer to the manufacturer's or the specific literature protocol's storage recommendations for your particular catalyst.
Troubleshooting Guides
Problem 1: Low Yield of Recovered Catalyst
Possible Causes:
-
Incomplete Magnetic Separation: For magnetic catalysts, the magnetic field may not be strong enough, or the separation time may be too short to capture all the nanoparticles.[5]
-
Loss during Washing/Filtration: Catalyst particles may be lost during decantation, filtration, or washing steps, especially if they are very fine.
-
Poor Catalyst Stability: The catalyst support may be degrading under the reaction conditions, leading to the formation of non-recoverable, smaller particles.
Solutions:
-
Optimize Magnetic Separation: Use a stronger external magnet and increase the separation time. Ensure the reaction mixture is sufficiently diluted to reduce viscosity, allowing for easier particle migration.
-
Refine Washing Technique: Instead of decanting, consider using a magnetic rack to hold the catalyst while carefully pipetting off the solvent. For non-magnetic catalysts, use a filter membrane with a pore size smaller than the catalyst particles.
-
Evaluate Catalyst Stability: Characterize the recovered catalyst using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD) to check for changes in particle size, morphology, or crystallinity.[1][12]
Problem 2: Decreased Catalytic Activity Upon Reuse
Possible Causes:
-
Catalyst Poisoning: Impurities in the reactants or solvent can irreversibly bind to the active sites of the catalyst, blocking them from participating in the reaction.[8]
-
Fouling: Deposition of byproducts or polymeric materials on the catalyst surface can physically block the active sites.[8]
-
Sintering/Agglomeration: High reaction temperatures can cause the nanoparticles to fuse, reducing the active surface area.
-
Leaching of Active Species: The active metal may be leaching from the support into the reaction medium.[7][8][9]
Solutions:
-
Purify Reactants and Solvents: Ensure high purity of all starting materials and solvents to minimize potential catalyst poisons.
-
Implement a Regeneration Step: Depending on the nature of the deactivation, a regeneration step might be possible. This could involve washing with a specific solvent to remove adsorbed species or a calcination step to burn off carbonaceous deposits. Always consult the literature for appropriate regeneration protocols for your specific catalyst.
-
Optimize Reaction Conditions: If sintering is suspected, try to lower the reaction temperature or reduce the reaction time.
-
Test for Leaching: Perform a hot filtration test. Stop the reaction midway, filter off the catalyst, and allow the filtrate to continue reacting. If the reaction proceeds, it indicates that the active species has leached into the solution.[13]
Data Presentation
Table 1: Performance and Reusability of Various Catalysts in Benzoxazole Synthesis
| Catalyst | Recovery Method | Number of Reuse Cycles | Final Yield (%) | Reference |
| Copper(II) ferrite nanoparticles | External Magnet | 7 | High (not specified) | [1] |
| Fe3O4@SiO2-SO3H | External Magnet | 5 | 84 | [3] |
| Brønsted acidic ionic liquid gel (BAIL gel) | Filtration/Centrifugation | 5 | 89 | [2][8] |
| [LAIL@MNP] | External Magnet | 5 | 73 | [12][14] |
| Fe3O4–BIm–Pyrim–CuI | External Magnet | 8 | High (not specified) | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Magnetic Catalyst Recovery
-
Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilution: Dilute the mixture with a suitable solvent (e.g., ethanol, ethyl acetate) to reduce its viscosity. This will facilitate the movement of the magnetic nanoparticles.[3]
-
Magnetic Separation: Place a strong external magnet (e.g., a neodymium magnet) against the side of the flask. The magnetic catalyst particles will be attracted to the magnet and accumulate on the inner wall of the flask.[5]
-
Decantation: Carefully decant or pipette the supernatant (the liquid containing the product) into a separate flask, leaving the catalyst behind.
-
Washing:
-
Remove the external magnet and add a fresh portion of a washing solvent (e.g., ethanol, acetone) to the flask containing the catalyst.[3][10]
-
Agitate the mixture (e.g., by vortexing or brief sonication) to resuspend the catalyst and wash away any adsorbed impurities.
-
Re-apply the external magnet and decant the washing solvent.
-
Repeat the washing step 2-3 times.[2]
-
-
Drying: After the final wash, dry the catalyst under vacuum at a suitable temperature (e.g., 60-80°C) until all the solvent has been removed.[2][10]
-
Storage: Store the dried catalyst in a labeled, airtight container in a cool, dry place.
Protocol 2: Hot Filtration Test for Catalyst Leaching
-
Set up the Reaction: Begin the benzoxazole synthesis reaction as you normally would with the heterogeneous catalyst.
-
Monitor Progress: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Mid-Reaction Filtration: At approximately 50% conversion, quickly and carefully filter the hot reaction mixture through a fine filter (e.g., a syringe filter with a pore size that will retain the catalyst) to separate the solid catalyst from the liquid reaction mixture (filtrate).[13]
-
Continue the Reaction of the Filtrate: Transfer the hot filtrate to a new, clean reaction vessel and continue to heat it at the same reaction temperature.
-
Analyze the Outcome:
-
No Further Reaction: If the reaction in the filtrate does not proceed any further (i.e., no more product is formed), it suggests that the active catalytic species is truly heterogeneous and has not leached into the solution.[13]
-
Reaction Continues: If the reaction in the filtrate continues to produce the product, it is a strong indication that the active catalyst has leached from the solid support and is acting as a homogeneous catalyst in the solution.[13]
-
Visualizations
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7879153B1 - Method for cleaning metal nanoparticles - Google Patents [patents.google.com]
- 5. Magnetically recyclable nanophotocatalysts in photocatalysis-involving processes for organic pollutant removal from wastewater: current status and per ... - Environmental Science: Nano (RSC Publishing) DOI:10.1039/D3EN00906H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the leaching properties of heterogenized catalysts: a combined solid-state and PHIP NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Developing a Highly Efficient and Magnetically Recoverable Nanocatalyst for Glycolytic Depolymerization of Various Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conveying Catalyst: A Chemical Manufacturerâs Guide to Bulk Material Handling of Catalysts [unitrak.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Methyl-1,3-benzoxazole-4-carboxylic Acid and Other Benzoxazole Derivatives in Anticancer Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer potential of 2-Methyl-1,3-benzoxazole-4-carboxylic acid against other notable benzoxazole derivatives. This analysis is based on available experimental data from in vitro anticancer assays.
In contrast, the broader family of benzoxazole derivatives has demonstrated a wide spectrum of anticancer activities, with some compounds exhibiting high potency against various cancer cell lines.[2][3][4] These derivatives often feature different substitutions at the 2- and 5-positions of the benzoxazole ring, which significantly influences their biological activity.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of various benzoxazole derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(2'-hydroxyphenyl)benzoxazole-4-carboxylic acid | MCF-7, A549 | > 50 | - | - |
| Phortress Analog (Compound 3m) | HT-29 | Not Specified | Doxorubicin | >10 |
| Phortress Analog (Compound 3n) | HT-29 | Not Specified | Doxorubicin | >10 |
| Benzoxazole-1,3,4-oxadiazole derivative (Compound 12b) | HT-29 | More potent than CA-4 | Combretastatin A-4 (CA-4) | Not Specified |
| Benzoxazole-1,3,4-oxadiazole derivative (Compound 12c) | HT-29 | More potent than CA-4 | Combretastatin A-4 (CA-4) | Not Specified |
| Benzoxazole-1,3,4-oxadiazole derivative (Compound 12g) | HT-29 | More potent than CA-4 | Combretastatin A-4 (CA-4) | Not Specified |
| Benzoxazole-combretastatin derivative (Compound 8d) | MCF-7, A549 | More potent than CA-4 | Combretastatin A-4 (CA-4) | Not Specified |
| 2-(3,4-disubstituted phenyl)benzoxazole (Compound 40) | NCI-H460 | 0.4 | Etoposide | 6.1 |
| 2-(3,4-disubstituted phenyl)benzoxazole (Compound 46) | NCI-H460 | 1.1 | Etoposide | 6.1 |
| 2-thioacetamide linked benzoxazole-benzamide conjugate (Compound 1) | HCT-116 | Not Specified | Sorafenib | Not Specified |
| 2-thioacetamide linked benzoxazole-benzamide conjugate (Compound 11) | HCT-116 | Not Specified | Sorafenib | Not Specified |
Key Signaling Pathways and Mechanisms of Action
The anticancer activity of benzoxazole derivatives is often attributed to their interaction with specific cellular targets and signaling pathways. Two prominent mechanisms that have been identified are the induction of Cytochrome P450 1A1 (CYP1A1) and the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
CYP1A1 Induction Pathway
Certain benzoxazole derivatives, such as Phortress and its analogs, act as prodrugs.[5] Their active metabolites can bind to the Aryl Hydrocarbon Receptor (AhR), leading to the induction of CYP1A1 gene expression.[5] The resulting CYP1A1 enzyme activity is implicated in the cytotoxic effects of these compounds.
Caption: CYP1A1 Induction Pathway by Benzoxazole Prodrugs.
VEGFR-2 Inhibition Pathway
Another significant mechanism of action for some benzoxazole derivatives is the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, leading to their regression.
References
- 1. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR2 inhibition assay [bio-protocol.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to Benzoxazole, Benzimidazole, and Benzothiazole Cores in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The benzazole ring system, a fusion of a benzene ring with a five-membered heterocyclic ring containing a nitrogen atom, is a cornerstone in medicinal chemistry. Depending on the second heteroatom in the five-membered ring, three primary cores emerge: benzoxazole (oxygen), benzimidazole (nitrogen), and benzothiazole (sulfur). These "privileged scaffolds" are prevalent in numerous clinically approved drugs and drug candidates due to their ability to interact with a wide array of biological targets. This guide provides an objective comparison of these three cores, supported by experimental data, to aid researchers in rational drug design and development.
Physicochemical Properties: A Comparative Overview
The choice of a heterocyclic core significantly influences a molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. Key differences arise from the nature of the heteroatom (O, N, or S).
Table 1: Comparison of Physicochemical Properties
| Property | Benzoxazole | Benzimidazole | Benzothiazole | Rationale for Differences |
| pKa (Strongest Basic) | ~0.2[1] | ~5.6 | ~1.2 | The imino nitrogen in benzimidazole is significantly more basic, acting as both a hydrogen bond donor and acceptor. The oxygen in benzoxazole and sulfur in benzothiazole are primarily weak hydrogen bond acceptors. |
| Predicted logP | 1.3 - 1.4[1] | 1.5 | 1.9 | Lipophilicity increases with the less polarizable sulfur atom (Benzothiazole > Benzimidazole > Benzoxazole). |
| Hydrogen Bonding | Acceptor | Donor & Acceptor | Acceptor | Benzimidazole's N-H group allows it to act as a hydrogen bond donor, a crucial feature for target interaction that is absent in the other two cores.[2] |
| Polar Surface Area | 26.03 Ų[1] | 38.0 Ų | 41.9 Ų | The presence of the N-H group in benzimidazole increases its polar surface area compared to benzoxazole. |
| Metabolic Stability | Generally stable, but can be susceptible to ring opening. | Can undergo N-glucosidation or oxidation. Generally considered metabolically robust. | The sulfur atom is a potential site for oxidation (sulfoxide, sulfone), which can alter activity and solubility. |
Note: pKa and logP values are for the parent, unsubstituted compounds and can vary significantly with substitution.
Synthesis of Benzazole Scaffolds
The construction of these cores is well-established, with the most common method being the condensation and subsequent cyclization of a disubstituted benzene precursor with a one-carbon synthon.
The general approach involves reacting:
-
o-aminophenol for benzoxazoles
-
o-phenylenediamine for benzimidazoles
-
o-aminothiophenol for benzothiazoles
...with aldehydes, carboxylic acids, or their derivatives. Modern methods often employ catalysts to improve yields and reaction conditions.
Figure 1. General synthetic workflow for benzazole derivatives.
This protocol is a generalized procedure adapted from methods using Brønsted acidic ionic liquid (BAIL) gels, which offer high yields and catalyst recyclability.
Materials:
-
Appropriate ortho-substituted aniline (o-aminophenol, o-phenylenediamine, or o-aminothiophenol) (1.0 mmol)
-
Substituted benzaldehyde (1.0 mmol)
-
Catalyst (e.g., BAIL gel, 1 mol%)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 5 mL reaction vessel, add the ortho-substituted aniline (1.0 mmol), the benzaldehyde (1.0 mmol), and the catalyst (0.01 mmol).
-
Stir the reaction mixture under solvent-free conditions at 130°C for approximately 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool and then dissolve it in 10 mL of ethyl acetate.
-
Separate the catalyst by centrifugation. If using a recyclable catalyst, it can be washed, dried, and stored for future use.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-arylbenzazole derivative.
Biological Activities and Therapeutic Applications
All three benzazole cores are associated with a vast spectrum of pharmacological activities. The choice of core can, however, fine-tune the selectivity and potency towards specific targets.
Table 2: Major Biological Activities and Representative Compounds
| Biological Activity | Benzoxazole | Benzimidazole | Benzothiazole |
| Anticancer | Benoxaprofen (withdrawn), Compounds with activity against breast, ovarian, and renal cell lines.[3] | Omeprazole (Proton-pump inhibitor), Bendamustine (Alkylating agent)[4] | Riluzole (Amyotrophic lateral sclerosis), PMX 610 (Potent antitumor agent)[3][4] |
| Antimicrobial | Active against both Gram-positive and Gram-negative bacteria, and various fungi. | Albendazole, Mebendazole (Anthelmintics), Thiabendazole (Antifungal)[4] | Potent antifungal and antibacterial agents.[5] |
| Anti-inflammatory | Benoxaprofen (COX inhibitor, withdrawn)[4] | Compounds exhibiting COX inhibition. | Derivatives showing selective COX-2 inhibition. |
| Antiviral | Various derivatives show activity against viruses like HCV. | Maribavir (CMV), Enviroxime (Rhinovirus) | Derivatives have shown activity against HIV. |
| Other | CNS activity, Melatonin receptor antagonism. | Antihypertensive, Antihistaminic. | Anticonvulsant, Amyloid imaging agents.[4] |
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for anti-inflammatory drugs.[6] They catalyze the conversion of arachionic acid into prostaglandins, which are inflammatory mediators.[7] While inhibition of COX-2 is responsible for the desired anti-inflammatory effects, inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects.[6][8] Therefore, developing selective COX-2 inhibitors is a major goal in medicinal chemistry. All three benzazole cores have been incorporated into selective COX-2 inhibitors.
Figure 2. Simplified COX signaling pathway and inhibitor action.
Studies comparing the three cores have shown that antitumor activity can follow the sequence benzothiazole > benzoxazole >> benzimidazole, highlighting the critical role of the heteroatom in target engagement.[3]
Structure-Activity Relationships (SAR)
The biological activity of benzazoles can be extensively modulated by substitutions on the benzene ring and at the 2-position of the heterocyclic ring.
Figure 3. Key positions for substitution on the benzazole scaffold.
-
Position 2: This is the most common site for substitution. The nature of the substituent at C2 dramatically impacts the compound's biological profile. Aryl groups are frequently introduced here to engage in π-π stacking or hydrophobic interactions within a binding pocket.
-
Benzene Ring (Positions 4, 5, 6, 7): Substituents on the benzene portion, such as halogens or methoxy groups, primarily modulate the molecule's electronic properties and lipophilicity. This can enhance cell permeability, improve metabolic stability, or provide additional contact points with the biological target.
Experimental Protocols for Biological Evaluation
Evaluating the biological activity of novel benzazole derivatives is a critical step. Standardized assays are employed to determine potency and selectivity.
This protocol outlines a common method to determine the inhibitory potential of a compound against the COX-2 enzyme.[9]
Figure 4. Experimental workflow for a COX-2 inhibition assay.
Procedure Outline:
-
Reagent Preparation: All reagents (assay buffer, recombinant human COX-2 enzyme, heme cofactor, arachidonic acid substrate, and test compounds) are prepared and diluted to their working concentrations.[10][11]
-
Reaction Incubation: In a 96-well plate, the COX-2 enzyme is pre-incubated with the test compound (or vehicle control) in the assay buffer containing heme at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.[10]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid. The reaction is allowed to proceed for a short, precise time (e.g., 2 minutes) at 37°C.[11]
-
Reaction Termination: The reaction is stopped by adding a stop solution, such as hydrochloric acid or stannous chloride.[11]
-
Quantification: The amount of prostaglandin product (e.g., PGE₂) is quantified. This is often done using a competitive ELISA (Enzyme-Linked Immunosorbent Assay) or by UPLC-MS/MS.[10]
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Conclusion: Choosing the Right Core
Benzoxazole, benzimidazole, and benzothiazole are all exceptionally versatile cores for drug discovery, each offering a unique profile of properties.
-
Benzimidazole is distinguished by its hydrogen bond donating capability and its role as a bioisostere for natural purines, making it highly effective for targets like kinases and polymerases. Its basicity can be tuned for optimal solubility and target engagement.
-
Benzothiazole often imparts greater lipophilicity and has shown exceptional potency in areas like oncology. The sulfur atom provides unique electronic properties and a potential metabolic handle, but this can also be a liability.
-
Benzoxazole is a more neutral, less basic scaffold compared to benzimidazole. It serves as a rigid and planar linker that is metabolically stable, making it an excellent choice when the N-H donor functionality of benzimidazole is not required or is detrimental to selectivity.
The selection of a specific core is a strategic decision in the drug design process. It should be based on the desired physicochemical properties, the nature of the biological target's binding site, and the intended therapeutic application. By understanding the subtle yet significant differences between these three privileged structures, medicinal chemists can more effectively design the next generation of targeted therapeutics.
References
- 1. Showing Compound Benzoxazole (FDB004443) - FooDB [foodb.ca]
- 2. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. heteroletters.org [heteroletters.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. assaygenie.com [assaygenie.com]
- 10. 2.6. COX-2 Inhibition Assay [bio-protocol.org]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Cross-reactivity studies of 2-Methyl-1,3-benzoxazole-4-carboxylic acid with other biological targets
Lack of Publicly Available Cross-Reactivity Data for 2-Methyl-1,3-benzoxazole-4-carboxylic acid
A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific cross-reactivity and biological target data for the compound this compound. While the broader class of benzoxazoles is known to exhibit a range of biological activities, including antimicrobial and anticancer properties, detailed studies on the specific interactions and potential off-target effects of this particular isomer are not available.
Therefore, it is not possible to provide a direct comparison guide based on experimental data for this compound at this time.
A Template for Cross-Reactivity Studies: A Comparative Guide
For researchers, scientists, and drug development professionals interested in conducting or interpreting cross-reactivity studies, this guide provides a template for how such an analysis would be presented. The following sections outline the typical structure and content of a cross-reactivity comparison guide, including data presentation, experimental protocols, and visualizations, using hypothetical data for a generic benzoxazole derivative.
Data Presentation: Comparative Cross-Reactivity Profile
Quantitative data from cross-reactivity assays are crucial for comparing the selectivity of a compound against various biological targets. The data is typically presented in tables that summarize the binding affinities (e.g., Ki, IC50) or functional activities (e.g., EC50, % inhibition) of the test compound.
Table 1: In Vitro Cross-Reactivity Profile of a Hypothetical Benzoxazole Derivative Against a Panel of Selected Biological Targets. This table illustrates how to present binding affinity data for a test compound against a panel of G-protein coupled receptors (GPCRs), kinases, and ion channels.
| Target Class | Target | Assay Type | Test Compound Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| GPCRs | Adenosine A1 Receptor | Radioligand Binding | >10,000 | DPCPX | 1.2 |
| Dopamine D2 Receptor | Radioligand Binding | 5,200 | Haloperidol | 2.5 | |
| Serotonin 5-HT2A Receptor | Radioligand Binding | 850 | Ketanserin | 0.8 | |
| Kinases | EGFR | Kinase Activity Assay | >20,000 | Gefitinib | 3.3 |
| VEGF-R2 | Kinase Activity Assay | 1,500 | Sunitinib | 9.1 | |
| p38α MAPK | Kinase Activity Assay | 980 | SB203580 | 25 | |
| Ion Channels | hERG | Patch Clamp | 12,500 | Dofetilide | 10 |
| Nav1.5 | Patch Clamp | >30,000 | Lidocaine | 2,100 | |
| Cav1.2 | Patch Clamp | 21,000 | Nifedipine | 30 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results. The following are representative protocols for key cross-reactivity assays.
Radioligand Binding Assay for GPCRs
This protocol is a standard method to determine the binding affinity of a compound to a specific G-protein coupled receptor.
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates through differential centrifugation.
-
Binding Reaction: The membranes are incubated in a buffer solution containing a specific radioligand (e.g., [3H]-DPCPX for the Adenosine A1 receptor) and varying concentrations of the test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Kinase Activity Assay
This protocol measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reaction Setup: The kinase, a specific substrate peptide, and ATP are combined in a reaction buffer.
-
Compound Addition: The test compound is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as assays that measure the amount of ADP produced (a byproduct of the kinase reaction) or by using an antibody that specifically recognizes the phosphorylated substrate.[1][2][3][4]
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Automated Patch Clamp Assay for Ion Channels
This electrophysiological technique is used to assess the effect of a compound on the function of ion channels.[5]
-
Cell Preparation: Cells stably expressing the ion channel of interest (e.g., hERG) are cultured and prepared for the assay.
-
Automated Patch Clamp System: An automated patch clamp platform is used to achieve a high-resistance seal (giga-seal) between the cell membrane and the recording electrode.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit ionic currents through the target channel.
-
Compound Application: The test compound is applied to the cell at various concentrations.
-
Current Measurement: The ionic current is measured before and after the application of the compound.
-
Data Analysis: The percentage of inhibition of the ion channel current is calculated for each concentration of the test compound, and an IC50 value is determined.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Caption: Workflow for assessing the cross-reactivity of a test compound.
Caption: A simplified diagram of a typical GPCR signaling cascade.
References
A Comparative Guide to the Fluorescent Properties of 2-Methyl-1,3-benzoxazole-4-carboxylic Acid and Common Dyes
For Researchers, Scientists, and Drug Development Professionals
Benzoxazole derivatives are a significant class of heterocyclic compounds known for their utility as fluorescent probes in various scientific disciplines, including medicinal chemistry and materials science. Their fluorescent properties are of particular interest for developing sensors and imaging agents.
Comparative Analysis of Fluorescent Properties
The following table summarizes the key fluorescent properties of the benchmark dyes. The properties for 2-Methyl-1,3-benzoxazole-4-carboxylic acid are estimations based on the general characteristics of benzoxazole derivatives, which typically exhibit fluorescence in the UV to blue region of the spectrum.
| Property | This compound (Anticipated) | Fluorescein | Coumarin 1 | 7-Hydroxy-4-methylcoumarin |
| Excitation Max (λex) | ~330 - 360 nm | 498 nm | 373 nm | 321 - 360 nm |
| Emission Max (λem) | ~360 - 450 nm | 517 nm[1] | 456 nm | 448 - 460 nm |
| Molar Extinction Coefficient (ε) | Data not available | 80,000 M⁻¹cm⁻¹[1] | 23,500 M⁻¹cm⁻¹ | Data not available |
| Quantum Yield (Φ) | Data not available | 0.93 - 0.97[2] | 0.50 - 0.73 | 0.25 - 0.32[3] |
| Solvent/Conditions | - | Basic Ethanol/Water | Ethanol | PBS (pH 7.4)[3] |
Note: The fluorescent properties of many dyes, including the anticipated properties of this compound, are highly dependent on the solvent environment and pH.
Experimental Protocols
To empirically determine the fluorescent properties of this compound and enable a direct comparison with the benchmark dyes, the following standard experimental protocols are recommended.
1. Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.
-
Methodology:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorption (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the line (Slope = ε × path length).
-
2. Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
-
Methodology:
-
Select a suitable fluorescence standard with an emission range similar to the expected emission of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Visualizing Experimental Workflow and a Potential Application
To illustrate the process of characterizing the fluorescent properties and a potential application in a biological context, the following diagrams are provided.
Caption: Experimental workflow for determining molar extinction coefficient (ε) and fluorescence quantum yield (Φ).
Caption: Hypothetical signaling pathway where a benzoxazole-based fluorescent probe could be used to detect kinase activity.
References
Unveiling the Anticancer Potential: A Comparative Analysis of Novel Benzoxazole Derivatives
A deep dive into the cytotoxic effects of emerging benzoxazole compounds on various cancer cell lines reveals promising candidates for future drug development. This guide synthesizes recent findings, offering a comparative look at their efficacy, the experimental protocols used for their evaluation, and the cellular pathways they influence.
Benzoxazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer properties.[1][2] Researchers have been actively synthesizing and evaluating new benzoxazole-based compounds to identify potent and selective anticancer agents. This guide provides a comparative overview of the cytotoxicity of several novel benzoxazole derivatives against various human cancer cell lines, based on recent preclinical studies.
Comparative Cytotoxicity: A Data-Driven Overview
The anticancer efficacy of newly synthesized benzoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values of various novel benzoxazole derivatives against a panel of human cancer cell lines, as reported in recent literature.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Benzoxazole-1,3,4-oxadiazole hybrid (10b) | A549 (Lung) | 0.13 ± 0.014 | [3] |
| MCF-7 (Breast) | 0.10 ± 0.013 | [3] | |
| HT-29 (Colon) | 0.22 ± 0.017 | [3] | |
| Phortress analogues (3m, 3n) | HT-29 (Colon), MCF-7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain) | Displayed "very attractive anticancer effect" compared to doxorubicin | [4] |
| Benzoxazole-piperazine derivatives (11, 12) | MDA-MB-231 (Breast) | 5.63 (11), 6.14 (12) | [5] |
| MCF-7 (Breast) | 3.79 (11), 6.05 (12) | [5] | |
| VEGFR-2 inhibitor (12l) | HepG2 (Liver) | 10.50 | [6][7] |
| MCF-7 (Breast) | 15.21 | [6][7] | |
| 2,5-disubstituted benzoxazole (3c) | MCF-7 (Breast) | 4 µg/mL | [8] |
| 2,5-disubstituted benzoxazole (3e) | HepG2 (Liver) | 17.9 µg/mL | [8] |
| 2-Mercaptobenzoxazole derivative (11) | Hepatocellular carcinoma | 5.5 ± 0.22 µg/mL | [9][10] |
| 2-Mercaptobenzoxazole derivative (12) | Breast cancer | 5.6 ± 0.32 µg/mL | [9][10] |
Deciphering the Mechanism: Signaling Pathways in Focus
The anticancer activity of benzoxazole derivatives is often attributed to their ability to interfere with specific cellular signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Two prominent targets that have been identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).
VEGFR-2 Inhibition Pathway
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[11] By inhibiting VEGFR-2, certain benzoxazole derivatives can effectively cut off the blood supply to tumors, leading to their regression.
Caption: Inhibition of the VEGFR-2 signaling pathway by novel benzoxazole derivatives.
Apoptosis Induction via PARP Inhibition
Some benzoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One of the mechanisms involves the inhibition of PARP enzymes, which are involved in DNA repair. By inhibiting PARP, these compounds can lead to an accumulation of DNA damage, ultimately triggering apoptosis. For instance, certain derivatives have been found to cause cell cycle arrest and a significant increase in the levels of apoptosis markers like caspase-3 and BAX, while reducing the anti-apoptotic protein Bcl-2.[6][7]
Experimental Corner: How Cytotoxicity is Measured
The evaluation of the cytotoxic effects of these novel compounds relies on robust and standardized experimental protocols. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for determining the in vitro cytotoxicity of novel benzoxazole derivatives.
Caption: A generalized workflow for determining the cytotoxicity of compounds using the MTT assay.
Detailed MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the benzoxazole derivatives. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period, typically ranging from 24 to 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is then removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.[4][12]
Conclusion
The exploration of novel benzoxazole derivatives continues to yield promising anticancer candidates with potent cytotoxic effects against a range of cancer cell lines. The diverse mechanisms of action, including the inhibition of key signaling pathways like VEGFR-2 and the induction of apoptosis, highlight the therapeutic potential of this class of compounds. The standardized in vitro assays, such as the MTT assay, provide a crucial first step in identifying and characterizing these molecules for further preclinical and clinical development. The data presented in this guide underscores the importance of continued research in synthesizing and evaluating new benzoxazole derivatives as a potential avenue for the discovery of next-generation cancer therapies.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 9. africaresearchconnects.com [africaresearchconnects.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Methyl-1,3-benzoxazole-4-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides detailed, step-by-step guidance for the safe disposal of 2-Methyl-1,3-benzoxazole-4-carboxylic acid, ensuring compliance with standard safety protocols and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) specific to this compound. The following table summarizes crucial safety information based on data for structurally similar compounds.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, safety glasses, and a dust respirator. | [1] |
| Handling | Use in a well-ventilated area. Avoid breathing dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. | [1][2][3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [2][3][4][5] |
| In case of Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | [1][2][4] |
| In case of Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [1][2][5] |
| In case of Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [1][2][3][5] |
| In case of Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. | [2][3] |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected by an approved waste disposal service.[2][3][5][6][7]
Experimental Protocol for Waste Collection:
-
Segregation: Ensure that this compound waste is not mixed with other waste streams, especially incompatible chemicals.
-
Containerization:
-
Place solid waste or small amounts of spilled material into a clean, dry, sealable, and appropriately labeled container.[1]
-
Use the original container if it is in good condition.
-
For liquid solutions, use a sturdy, chemically resistant container.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the hazards associated with the waste (e.g., irritant).
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Keep the container closed except when adding waste.
-
-
Disposal:
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Protocol for Decontaminating Empty Containers:
Empty containers that held this compound must be properly decontaminated before being discarded as regular trash.
-
Initial Rinse:
-
Rinse the empty container with a suitable solvent (e.g., water, if the compound is soluble, or an appropriate organic solvent).
-
Collect this first rinse as hazardous waste and add it to your designated waste container. For highly toxic chemicals, the first three rinses must be collected.[8]
-
-
Subsequent Rinses: Perform at least two additional rinses.
-
Disposal of Rinsed Container:
III. Spill Management Procedures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
For Dry Spills:
-
Evacuate and Ventilate: Alert personnel in the area and ensure adequate ventilation.
-
Don PPE: Wear the appropriate personal protective equipment, including a respirator, gloves, and safety glasses.
-
Clean Up:
-
Containerize: Place the collected material into a labeled container for hazardous waste disposal.[1]
-
Decontaminate: Wash the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
For Spills of Solutions:
-
Containment: Prevent the spill from entering drains or water courses.[1]
-
Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Shovel the absorbed material into a labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Disposal workflow for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.ca [fishersci.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 2-Methyl-1,3-benzoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Methyl-1,3-benzoxazole-4-carboxylic acid (CAS No. 171861-87-3)[1]. As a dedicated partner in your research and development endeavors, we aim to furnish comprehensive safety protocols that extend beyond the product itself, fostering a culture of safety and precision in the laboratory.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data of structurally similar compounds, including other benzoxazole and oxazole carboxylic acid derivatives, and established best practices for laboratory chemical handling. Users should always perform a risk assessment for their specific application and consult with their institution's safety officer.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is paramount to ensure user safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against dust particles, splashes, and unforeseen reactions.[2][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and potential irritation or absorption.[2][4] |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination of personal clothing.[4] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes inhalation of dust or aerosols.[2][3][5] |
Operational and Disposal Plans
Adherence to systematic procedures for handling and disposal is critical for maintaining a safe laboratory environment.
Experimental Protocol: Safe Handling
-
Preparation: Before handling, ensure that the work area is clean and uncluttered.[6] A chemical fume hood should be used for all operations that may generate dust or aerosols.[4][7]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a fume hood to minimize exposure.[7]
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If transferring to a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
Disposal Plan
-
Waste Segregation: All waste containing this compound, including contaminated consumables, should be collected in a designated, labeled hazardous waste container.[8]
-
Container Management: Keep the waste container tightly sealed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[2]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[2] Do not dispose of it down the drain or in the general trash.[9] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5] |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2][3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container. For large spills, contact your institution's emergency response team.[3] |
Workflow Visualization
To further clarify the safe handling process, the following diagram illustrates the logical flow of operations.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.ca [fishersci.ca]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. fishersci.com [fishersci.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
